Nimesulide-d5
説明
特性
IUPAC Name |
N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWYRSMBCFDLJT-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nimesulide-d5: An In-Depth Technical Guide to its Mechanism of Action as a COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Nimesulide-d5 as a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is the deuterated analogue of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1] While specific quantitative data for this compound is not extensively available in public literature, its primary utility is often as an internal standard in analytical assays due to its similar physicochemical and biological properties to Nimesulide. This guide will, therefore, focus on the well-established mechanism of Nimesulide, with the scientifically-grounded assumption that deuteration does not alter its fundamental pharmacodynamic profile as a COX-2 inhibitor.
The primary mechanism of action for Nimesulide is its selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, contributing to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3] Beyond its primary action on COX-2, Nimesulide exhibits a unique and multifaceted pharmacological profile, involving the modulation of various other inflammatory mediators.[2][4]
This document will delve into the molecular interactions of Nimesulide with the COX enzymes, present quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing COX-2 selectivity, and visualize key pathways and workflows to facilitate a deeper understanding of its function.
The Cyclooxygenase (COX) Pathway and the Role of Nimesulide
The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[5]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and supporting platelet function.[2][5]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[5]
Nimesulide exerts its therapeutic effects by preferentially inhibiting the COX-2 enzyme.[2] This selective action reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling, with a lesser impact on the homeostatic functions of COX-1.[2][3]
The selectivity of Nimesulide for COX-2 is attributed to subtle structural differences in the active sites of the two enzyme isoforms.[6] The active site of COX-2 is slightly larger and more accommodating to the bulkier structure of selective inhibitors like Nimesulide.[6]
In addition to its primary COX-2 inhibitory activity, Nimesulide has been shown to possess other pharmacological actions that contribute to its anti-inflammatory effects. These include the inhibition of phosphodiesterases, leading to an accumulation of cyclic AMP (cAMP) which can suppress the activation of inflammatory cells, and the modulation of reactive oxygen species production.[2][4]
Signaling Pathway of COX-2 Inhibition by Nimesulide
Caption: Prostaglandin synthesis pathway and selective inhibition by this compound.
Quantitative Data: Inhibitory Activity of Nimesulide
The following table summarizes the in vitro inhibitory activity of Nimesulide against COX-1 and COX-2. It is important to note that this data is for the non-deuterated compound, and it is assumed that this compound exhibits a comparable inhibitory profile. The IC50 values for Nimesulide's inhibition of COX-2 can vary depending on the experimental conditions, particularly the pre-incubation time, indicating a time-dependent inhibition.[5]
| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| IC50 | >100 µM | 70 nM - 70 µM (time-dependent) | High | [1][5] |
| IC50 (Canine Whole Blood Assay) | 20.3 ± 2.8 µM | 1.6 ± 0.4 µM | 12.99 ± 3.41 | [7] |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
The determination of COX-2 selectivity is a critical aspect of characterizing NSAIDs. The human whole blood assay is a widely accepted method for this purpose as it provides a more physiologically relevant assessment compared to purified enzyme assays by accounting for factors like plasma protein binding.
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Activity
Objective: To determine the in vitro potency and selectivity of a test compound (e.g., this compound) for inhibiting COX-1 and COX-2 in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting. This process is primarily driven by the constitutive COX-1 in platelets.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Heparin tubes and plain tubes for blood collection.
-
Incubator (37°C).
-
Centrifuge.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
Methodology:
For COX-1 Activity (TXB2 Production):
-
Aliquots of whole blood (e.g., 1 mL) are distributed into tubes.
-
The test compound at various concentrations is added to the blood samples and incubated for a specified period (e.g., 15-60 minutes) at 37°C to allow for drug-enzyme interaction.
-
The blood is then allowed to clot by incubating at 37°C for 1 hour.
-
The tubes are centrifuged to separate the serum.
-
The serum is collected and stored at -20°C or -80°C until analysis.
-
The concentration of TXB2 in the serum is measured using a specific EIA kit.
For COX-2 Activity (PGE2 Production):
-
Heparinized whole blood is aliquoted into tubes.
-
The test compound at various concentrations is added to the blood samples and incubated for a specified period (e.g., 15-60 minutes) at 37°C.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood is incubated for 24 hours at 37°C.
-
The tubes are centrifuged to separate the plasma.
-
The plasma is collected and stored at -20°C or -80°C until analysis.
-
The concentration of PGE2 in the plasma is measured using a specific EIA kit.
Data Analysis:
-
The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Experimental Workflow: Human Whole Blood Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition using the whole blood assay.
Logical Relationship: COX-2 Selectivity
The key therapeutic advantage of Nimesulide lies in its selectivity for COX-2. This can be conceptually represented as follows:
Caption: Logical diagram illustrating the concept of COX-2 selectivity.
Conclusion
This compound, as the deuterated form of Nimesulide, is a valuable tool for researchers, primarily as an internal standard. Its mechanism of action is predicated on the selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain. This selectivity spares the physiological functions of COX-1, offering a therapeutic advantage over non-selective NSAIDs. The multifaceted pharmacological profile of Nimesulide, extending beyond simple COX-2 inhibition, makes it a subject of continued interest in inflammation research. The experimental protocols detailed herein provide a framework for the robust evaluation of COX-2 inhibitors, enabling further advancements in the development of safer and more effective anti-inflammatory agents.
References
- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic profile and in vitro selective cyclooxygenase-2 inhibition by nimesulide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Nimesulide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nimesulide-d5, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. This compound is a critical internal standard for the quantitative analysis of Nimesulide in biological matrices by mass spectrometry, essential for pharmacokinetic and metabolic studies. This document outlines a probable synthetic route, detailed experimental protocols, purification methods, and relevant analytical data.
Overview and Chemical Properties
This compound, chemically known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide, is a deuterated analog of Nimesulide where the five hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | [SynZeal, Cayman Chemical] |
| CAS Number | 1330180-22-7 | [SynZeal, Cayman Chemical] |
| Molecular Formula | C₁₃H₇D₅N₂O₅S | [SynZeal, Cayman Chemical] |
| Molecular Weight | 313.34 g/mol | [SynZeal, Cayman Chemical] |
| Purity (HPLC) | >95% | [LGC Standards] |
| Deuterated Forms | ≥99% (d₁-d₅) | [Cayman Chemical] |
| Appearance | Solid | [Cayman Chemical] |
| Storage Temperature | -20°C | [Cayman Chemical] |
Proposed Synthesis of this compound
A practical, large-scale synthesis for the non-deuterated Nimesulide starts from o-chloro nitrobenzene and triphenyl phosphate, yielding 2-phenoxy nitrobenzene, which is then subjected to reduction, mesylation, and nitration[1][2]. By analogy, a plausible synthesis of this compound would involve the reaction of a deuterated phenoxy precursor.
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of Nimesulide and have been adapted for the preparation of its deuterated analog.
Step 1: Synthesis of 2-(Phenoxy-d5)nitrobenzene
This step involves the nucleophilic substitution of the chlorine atom in 2-chloronitrobenzene with deuterated phenoxide.
-
Materials: 2-chloronitrobenzene, Phenol-d6, Triphenyl phosphate.
-
Procedure:
-
A mixture of 2-chloronitrobenzene and a slight molar excess of Phenol-d6 is heated with triphenyl phosphate.
-
The reaction mixture is heated to a high temperature (e.g., 180-200°C) for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure or by crystallization.
-
Step 2: Reduction to 2-(Phenoxy-d5)aniline
The nitro group of 2-(Phenoxy-d5)nitrobenzene is reduced to an amino group.
-
Materials: 2-(Phenoxy-d5)nitrobenzene, Iron powder, Acetic acid, Water, Toluene.
-
Procedure:
-
A stirred mixture of water, iron powder, and a catalytic amount of acetic acid is heated to 90-95°C[1].
-
2-(Phenoxy-d5)nitrobenzene is added slowly to the mixture.
-
The reaction is stirred at the same temperature for 3-4 hours[1].
-
The reaction mixture is then made alkaline with ammonium hydroxide and filtered while hot.
-
The product is extracted with toluene, and the solvent is removed under reduced pressure to yield 2-(Phenoxy-d5)aniline.
-
Step 3: Mesylation to 2-(Phenoxy-d5)methanesulfonanilide
The amino group of 2-(Phenoxy-d5)aniline is reacted with methanesulfonyl chloride.
-
Materials: 2-(Phenoxy-d5)aniline, Dichloromethane, Triethylamine, Methanesulfonyl chloride, Sodium hydroxide solution.
-
Procedure:
-
2-(Phenoxy-d5)aniline is dissolved in dichloromethane, and triethylamine is added.
-
The mixture is cooled to 0-5°C, and methanesulfonyl chloride is added dropwise over 3-4 hours with stirring[1].
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the product is extracted into a sodium hydroxide solution.
-
Acidification of the aqueous layer precipitates the product, 2-(Phenoxy-d5)methanesulfonanilide, which is collected by filtration.
-
Step 4: Nitration to this compound
The final step involves the selective nitration of the phenoxy-d5 substituted ring.
-
Materials: 2-(Phenoxy-d5)methanesulfonanilide, Glacial acetic acid, 70% Nitric acid.
-
Procedure:
-
2-(Phenoxy-d5)methanesulfonanilide is dissolved in glacial acetic acid with warming[1].
-
The mixture is stirred, and a stoichiometric amount of 70% nitric acid is added dropwise over 15 minutes.
-
The mixture is then heated on a steam bath for 4 hours[1].
-
After cooling, the reaction mixture is poured into water, and the precipitated this compound is collected by filtration.
-
Purification of this compound
Purification is a critical step to ensure the high purity required for an internal standard. A combination of column chromatography and recrystallization is typically employed.
Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of chloroform and methanol is an effective eluent for purifying Nimesulide[3]. The exact ratio may need to be optimized.
-
Procedure:
-
The crude this compound is dissolved in a minimum amount of the mobile phase.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with the mobile phase, and fractions are collected.
-
Fractions containing the pure product (as determined by TLC) are combined.
-
Recrystallization
-
Solvent: Methanol is a suitable solvent for the recrystallization of Nimesulide[1].
-
Procedure:
-
The product obtained from column chromatography is dissolved in a minimum amount of hot methanol.
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The purified crystals of this compound are collected by filtration, washed with cold methanol, and dried under vacuum.
-
Analytical Data and Quality Control
The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.
Table 2: Analytical Methods for Quality Control of this compound
| Analytical Technique | Purpose | Typical Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Chemical purity >95%[4]. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | M/z corresponding to C₁₃H₇D₅N₂O₅S. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation sites. | Absence of signals corresponding to the phenoxy protons and presence of characteristic signals for the rest of the molecule. |
A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile, triethylamine, and water, adjusted to a suitable pH with formic acid, can be used for purity analysis[5].
Logical Relationship Diagram
The following diagram illustrates the logical flow from starting materials to the final purified product and its application.
Caption: From raw materials to final application of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. By adapting established procedures for the non-deuterated analog, a high-purity product suitable for use as an internal standard in bioanalytical assays can be obtained. The detailed protocols and purification strategies outlined herein offer a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the final product.
References
An In-Depth Technical Guide to the Deuterium Labeling of Nimesulide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling process for the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. The focus of this document is on the synthesis of Nimesulide-d5, where the five hydrogen atoms on the phenoxy ring are replaced with deuterium. This guide details a proposed synthetic pathway, experimental protocols adapted from established methods for the synthesis of Nimesulide, and a discussion of the analytical techniques for characterization. Additionally, the mechanism of action of Nimesulide is illustrated through a signaling pathway diagram.
Introduction to Deuterium Labeling and Nimesulide
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a critical tool in pharmaceutical research and development. This isotopic substitution can subtly alter the physicochemical properties of a drug molecule, most notably by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to an improved pharmacokinetic profile, including increased half-life and reduced formation of reactive metabolites.
Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] By selectively inhibiting COX-2, Nimesulide reduces the production of prostaglandins that mediate pain and inflammation, while showing a lower propensity for the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2] The deuteration of Nimesulide, specifically on the phenoxy ring (this compound), is of significant interest for its potential to alter the drug's metabolic fate and for its use as an internal standard in pharmacokinetic and metabolic studies.[4][5][6][7][8]
Proposed Synthetic Pathway for this compound
The synthesis of this compound, formally known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide, can be achieved through a multi-step process starting from commercially available phenol-d5. The proposed synthetic route is adapted from established industrial methods for the synthesis of Nimesulide.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of non-deuterated Nimesulide and are proposed for the synthesis of this compound. Researchers should optimize these conditions for the deuterated analogues.
Step 1: Synthesis of 2-(Phenoxy-d5)nitrobenzene (Ullmann Condensation)
This step involves the copper-catalyzed coupling of phenol-d5 and 2-chloronitrobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 2-Chloronitrobenzene | 157.55 | 1.58 g | 10 |
| Phenol-d5 | 99.15 | 1.00 g | 10 |
| Potassium Hydroxide | 56.11 | 2.24 g | 40 |
| Triphenyl Phosphate | 326.28 | 3.26 g | 10 |
| Dimethylformamide (DMF) | - | 30 mL | - |
| Diethyl Ether | - | As required | - |
| Anhydrous Sodium Sulfate | - | As required | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloronitrobenzene, triphenyl phosphate, potassium hydroxide, and dimethylformamide.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Extract the aqueous mixture with diethyl ether.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under vacuum to obtain 2-(phenoxy-d5)nitrobenzene as an oil.
Expected Outcome: Based on the synthesis of the non-deuterated analogue, a high yield (approximately 90%) is anticipated.
Step 2: Synthesis of 2-(Phenoxy-d5)aniline (Reduction)
The nitro group of 2-(phenoxy-d5)nitrobenzene is reduced to an amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 2-(Phenoxy-d5)nitrobenzene | 218.22 | 1.0 g | 4.58 |
| Iron Powder | 55.84 | 1.02 g | 18.3 |
| Acetic Acid | 60.05 | 0.26 mL | 4.58 |
| Water | - | 6.0 mL | - |
| Ammonium Hydroxide | - | As required | - |
| Toluene | - | As required | - |
Procedure:
-
In a stirred reaction vessel, heat a mixture of water, iron powder, and acetic acid to 90-95 °C.
-
Slowly add the 2-(phenoxy-d5)nitrobenzene to the heated mixture.
-
Stir the reaction mixture at the same temperature for 3-4 hours.
-
Make the reaction mixture alkaline by adding ammonium hydroxide and filter it while hot.
-
Wash the filter cake with water and extract the filtrate with toluene.
-
Concentrate the toluene extract to afford 2-(phenoxy-d5)aniline.
Expected Outcome: A yield of approximately 84% is expected based on the non-deuterated synthesis.
Step 3: Synthesis of N-(2-(Phenoxy-d5)phenyl)methanesulfonamide (Mesylation)
The synthesized aniline is reacted with methanesulfonyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 2-(Phenoxy-d5)aniline | 188.24 | 1.88 g | 10 |
| Methanesulfonyl Chloride | 114.55 | 1.15 g | 10 |
| Triethylamine | 101.19 | 1.06 g | 10.5 |
| Dichloromethane | - | 20 mL | - |
| Sodium Hydroxide (2N) | - | As required | - |
Procedure:
-
Dissolve 2-(phenoxy-d5)aniline in dichloromethane and triethylamine.
-
Cool the mixture to 0-5 °C with stirring.
-
Add methanesulfonyl chloride dropwise over 3-4 hours.
-
Quench the reaction by adding 10 mL of water.
-
Separate the organic layer and wash it with water.
-
Extract the product into a 2N sodium hydroxide solution.
-
Acidify the aqueous layer (pH 2.0) to precipitate the product.
-
Filter and dry the solid to obtain N-(2-(phenoxy-d5)phenyl)methanesulfonamide.
Expected Outcome: An estimated yield of around 85% is anticipated.
Step 4: Synthesis of this compound (Nitration)
The final step involves the selective nitration of the mesylated compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| N-(2-(Phenoxy-d5)phenyl)methanesulfonamide | 266.32 | 1.75 g | 6.57 |
| Glacial Acetic Acid | - | 17 mL | - |
| 70% Nitric Acid | 63.01 | 0.60 g | 6.57 |
| Methanol | - | As required | - |
Procedure:
-
Dissolve N-(2-(phenoxy-d5)phenyl)methanesulfonamide in glacial acetic acid with gentle warming.
-
Stir the mixture and add 70% nitric acid dropwise over 15 minutes.
-
Heat the mixture on a steam bath for 4 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Expected Outcome: A yield of approximately 85% is expected for this final step.
Analytical Characterization
4.1. Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of deuterium and for determining the isotopic purity of this compound.
-
Expected Molecular Ion: The theoretical monoisotopic mass of this compound is approximately 313.0781 g/mol , which is 5 units higher than the non-deuterated Nimesulide (308.0467 g/mol ).
-
Isotopic Distribution: Analysis of the isotopic cluster of the molecular ion will allow for the quantification of the percentage of this compound, as well as the presence of lower deuterated species (d4, d3, etc.) and the unlabeled compound.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show the absence of signals corresponding to the protons on the phenoxy ring. The remaining signals for the other aromatic protons and the methyl group should be present.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenoxy ring will exhibit splitting due to coupling with deuterium.
-
²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Nimesulide exerts its anti-inflammatory and analgesic effects primarily by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key component of the inflammatory response.
Caption: Nimesulide's inhibition of the COX-2 signaling pathway.
Inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane.[4][9] The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.[4][9][10][11] Nimesulide selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins.[1][2][12]
Conclusion
The deuterium labeling of Nimesulide, specifically the synthesis of this compound, presents a valuable strategy for enhancing its pharmacokinetic properties and for its application as an internal standard in analytical studies. This technical guide outlines a feasible synthetic pathway and provides detailed, albeit adapted, experimental protocols. It is crucial for researchers to perform optimization studies and thorough analytical characterization to ensure the successful synthesis and purity of this compound. The understanding of Nimesulide's mechanism of action through the COX-2 pathway further underscores the therapeutic rationale for its use and the importance of developing novel analogues.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimesulide - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C13H12N2O5S | CID 71750951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound | CAS 1330180-22-7 | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Nimesulide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Given the limited direct studies on this compound, this document leverages extensive stability data available for Nimesulide as a close surrogate, a standard practice in pharmaceutical sciences where the kinetic isotope effect is presumed to have a minimal impact on overall stability. This compound is primarily utilized as an internal standard for the quantification of Nimesulide in bioanalytical methods.[1]
Core Physical and Chemical Properties
This compound is a solid, soluble in methanol, and is known chemically as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide.[1] For long-term use, it is recommended to be stored at -20°C, where it has shown stability for at least four years.[1]
| Property | Value | Source |
| Chemical Formula | C₁₃H₇D₅N₂O₅S | [1] |
| Molecular Weight | 313.3 g/mol | [1] |
| Formulation | Solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | -20°C | [1] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
Forced Degradation and Chemical Stability
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific studies on this compound are not publicly available, extensive research on Nimesulide provides a strong indication of its stability profile under various stress conditions. These studies are essential for developing stability-indicating analytical methods.
Summary of Forced Degradation Studies on Nimesulide
The following table summarizes the degradation of Nimesulide under different stress conditions as reported in various studies. This data is considered indicative of the expected stability of this compound.
| Stress Condition | Reagents and Duration | Observation | Potential Degradation Products |
| Acidic Hydrolysis | 1N HCl, heated at 80°C for 1 hour | Significant degradation observed | Not explicitly identified in the provided search results |
| Alkaline Hydrolysis | 2M NaOH, heated at 80°C for 4 hours | Significant degradation observed | 2-phenoxy-4-nitroaniline |
| Oxidative Degradation | 3-35% H₂O₂, heated at 80°C for 1-4 hours | Significant degradation observed | Not explicitly identified in the provided search results |
| Thermal Degradation | Heat at 80°C | Stable | - |
| Photochemical Degradation | Exposed to UV light at 254 nm for 80 hours | Degradation observed | 2-phenoxy-4-nitroaniline and methanesulfonic acid |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of stability studies. The following protocols are based on established methods for the forced degradation of Nimesulide.
Protocol 1: Forced Degradation by Acidic Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve Nimesulide (or this compound) in a minimal amount of methanol.
-
Stress Application: Add 1N hydrochloric acid to the sample solution.
-
Incubation: Heat the mixture at 80°C for 1 hour.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for chromatographic analysis.
Protocol 2: Forced Degradation by Alkaline Hydrolysis
-
Sample Preparation: Prepare a methanolic solution of Nimesulide (or this compound).
-
Stress Application: Add 2M sodium hydroxide to the sample solution.
-
Incubation: Heat the mixture at 80°C for 4 hours.
-
Neutralization: After cooling, neutralize the solution with 2M hydrochloric acid.
-
Analysis: Dilute the solution with the mobile phase for subsequent analysis.
Protocol 3: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a methanolic solution of Nimesulide (or this compound).
-
Stress Application: Add 3-35% hydrogen peroxide to the sample solution.
-
Incubation: Heat the mixture at 80°C for 1 to 4 hours.
-
Analysis: After cooling, dilute the sample with the mobile phase for analysis.
Protocol 4: Photochemical Stability Assessment
-
Sample Preparation: Prepare a solution of Nimesulide sodium salt (3 mg/mL).
-
Exposure: Expose the solution to UV light at a wavelength of 254 nm for 80 hours. A control sample should be stored in the dark under the same temperature conditions.
-
Sample Processing: After exposure, evaporate the sample to dryness and reconstitute the residue in methanol.
-
Analysis: Analyze the sample using appropriate chromatographic techniques (HPLC and TLC).[2][3]
Visualization of Methodologies
The following diagrams illustrate the workflow for assessing the stability of this compound and the potential degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Caption: Nimesulide Degradation Pathway.
Stability-Indicating Analytical Methods
A crucial outcome of forced degradation studies is the development of stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent drug from its degradation products. Several RP-HPLC methods have been developed and validated for Nimesulide and its impurities.[4][5][6] These methods are generally applicable for the analysis of this compound in stability samples.
A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, with UV detection. The specific conditions, such as the mobile phase composition, pH, and flow rate, are optimized to achieve adequate separation of all relevant peaks.
Conclusion
References
Solubility Profile of Nimesulide-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro/in vivo assays. This document summarizes the available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual representations of the experimental workflow.
Introduction to this compound
This compound is a labeled internal standard used in the quantitative analysis of Nimesulide by mass spectrometry. The deuteration of the phenoxy group provides a distinct mass difference, enabling accurate quantification in complex biological matrices. The physicochemical properties of this compound are expected to be very similar to those of Nimesulide. However, isotopic labeling can sometimes lead to minor differences in properties such as solubility, retention time, and mass spectral fragmentation.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for the parent compound, Nimesulide, serves as a valuable and closely related reference. The following table summarizes the reported solubility of Nimesulide in several common organic solvents. It is important to note that the substitution of hydrogen with deuterium is generally not expected to cause significant changes in solubility, though minor variations may exist. One source explicitly states that this compound is soluble in methanol, although a quantitative value is not provided[1].
| Solvent | Solubility of Nimesulide | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| Polyethylene Glycol 300 (PEG 300) | >70 mg/mL | [3][4] |
| Polyethylene Glycol 400 (PEG 400) | >70 mg/mL | [3][4] |
| Isopropanol | 31.98 µg/mL (in 10% solution) | [5] |
| Methanol | Soluble | [6] |
Experimental Protocol for Solubility Determination
A standardized and robust protocol is essential for accurately determining the solubility of a compound. The following is a general "shake-flask" method, a widely accepted technique for solubility measurement, which can be adapted for this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Dispense a known volume of each organic solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that true equilibrium has been achieved by taking measurements at multiple time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let undissolved solid settle.
-
Centrifuge the vials at a high speed to pellet any remaining solid material.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility and the decision-making process for solvent selection in a research context.
References
Nimesulide-d5: An In-Depth Technical Guide to its Metabolism and Potential Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity, has been widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its clinical use has been tempered by concerns of hepatotoxicity, which is thought to be linked to its metabolic bioactivation.[2][3] Nimesulide-d5, a deuterated analog of nimesulide with deuterium atoms on the phenoxy ring, is a valuable tool for metabolic and pharmacokinetic studies, often used as an internal standard in analytical methods.[4][5] Understanding the metabolism of this compound is crucial for interpreting such studies and for exploring the potential of deuteration to modulate the drug's metabolic profile and safety. This technical guide provides a comprehensive overview of the metabolism of nimesulide, which serves as a surrogate for this compound, details potential metabolites, outlines experimental protocols for their study, and explores the signaling pathways affected by these metabolites.
Metabolic Pathways of Nimesulide
The biotransformation of nimesulide is extensive, with the parent drug being largely cleared through metabolic processes primarily in the liver.[6][7] The metabolic pathways for nimesulide are well-characterized and are presumed to be the same for this compound, although the rate of these reactions may be altered by the kinetic isotope effect. The primary metabolic routes include:
-
Hydroxylation: The principal metabolic pathway is the hydroxylation of the phenoxy ring, primarily at the 4'-position, to form 4'-hydroxynimesulide.[7][8] This reaction is mainly catalyzed by cytochrome P450 enzymes, with CYP2C9 and CYP1A2 being significant contributors.[9]
-
Nitroreduction: The nitro group on the 2-phenoxy-4-nitroaniline moiety can be reduced to an amino group, forming 4-amino-2-phenoxymethanesulfonanilide.[9] This reduced metabolite can be further metabolized.
-
Ether Bond Cleavage: Cleavage of the ether linkage between the two aromatic rings represents another metabolic pathway.[10]
-
Conjugation: The hydroxylated and other metabolites can undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[8]
dot
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Nimesulide and hepatic adverse effects: roles of reactive metabolites and host factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Neutrophil- and myeloperoxidase-mediated metabolism of reduced nimesulide: evidence for bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Nimesulide-d5: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] Nimesulide-d5 is a deuterated analog of Nimesulide, often employed as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass spectrometric signature. While specific pharmacokinetic data for this compound is scarce, understanding the preclinical pharmacokinetics of Nimesulide provides a robust framework for its application and for anticipating the behavior of its deuterated form.
This technical guide summarizes key preclinical pharmacokinetic parameters of Nimesulide across various animal models, details common experimental methodologies, and provides visualizations of typical experimental workflows.
Quantitative Pharmacokinetic Data of Nimesulide in Preclinical Models
The following tables summarize the pharmacokinetic parameters of Nimesulide observed in various preclinical species following different routes of administration. These values provide a comparative baseline for what might be expected in studies involving this compound.
Table 1: Pharmacokinetic Parameters of Nimesulide in Dogs
| Parameter | Value | Reference |
| Age-Related Variations | Statistically significant differences (p <0.05) in most pharmacokinetic parameters were observed in a longitudinal study of five dogs from birth to 730 days of age, particularly between the 6-month study and other age points.[2][3] | [2][3] |
Table 2: Pharmacokinetic Parameters of Nimesulide in Goats (4 mg/kg BW)
| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Reference |
| Cmax (µg/mL) | - | 2.83 ± 1.11 | [4] |
| Tmax (h) | - | 3.6 ± 0.89 | [4] |
| t1/2β (h) | 7.99 ± 2.23 | 1.63 times longer than i.v. | [4] |
| Vd(ss) (L/kg) | 0.64 ± 0.13 | - | [4] |
| ClB (L/h/kg) | 0.06 ± 0.02 | - | [4] |
| MRT (h) | 11.72 ± 3.42 | 1.73 times longer than i.v. | [4] |
| Bioavailability (%) | - | 68.25 | [4] |
Table 3: Pharmacokinetic Parameters of Nimesulide in Bovine Calves (4.5 mg/kg BW)
| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Reference |
| Cmax (µg/mL) | - | 35.84 ± 3.04 | [5] |
| Tmax (h) | - | 4.0 ± 0.19 | [5] |
| t1/2α (h) | 0.15 ± 0.005 | - | [5] |
| t1/2β (h) | 9.02 ± 0.06 | 20.08 ± 0.79 | [5] |
| Vd(ss) (L/h/kg) | 0.22 ± 0.02 | - | [5] |
| ClB | 0.02 ± 0.001 | - | [5] |
| MRT (h) | 11.23 ± 0.04 | 13.76 ± 0.09 | [5] |
| Bioavailability (%) | - | 89.42 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are typical experimental protocols for preclinical evaluation of Nimesulide, which would be applicable for studies involving this compound.
Animal Models and Dosing
-
Species: Mongrel dogs, female goats, and bovine male calves are commonly used models.[2][3][4][5]
-
Housing and Acclimatization: Animals are typically housed in appropriate conditions and allowed to acclimatize before the study.
-
Dosing:
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as jugular venipuncture.[4][5]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -20°C) until analysis.
Bioanalytical Method
A robust and validated bioanalytical method is essential for the accurate quantification of the analyte in biological matrices.
-
Method: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and reliable method for quantifying Nimesulide in plasma.[2][3][6]
-
Sample Preparation: A liquid-liquid extraction step is typically employed to isolate the drug from plasma proteins and other interfering substances. For instance, acidified samples can be extracted with methyl tert-butyl ether.[6]
-
Internal Standard: this compound is an ideal internal standard for the quantification of Nimesulide due to its similar extraction recovery and chromatographic behavior, with the key difference being its mass, allowing for clear differentiation in mass spectrometric detection.
-
Method Validation: The bioanalytical method should be validated for accuracy, precision, linearity, and the limit of quantitation to ensure reliable results.[7]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a compound like Nimesulide or this compound.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Signaling Pathway (Illustrative)
While the primary mechanism of Nimesulide is COX-2 inhibition, it has been shown to have other effects. For instance, it can sensitize pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering.[1][8] The following diagram illustrates this signaling pathway.
Caption: Nimesulide-mediated sensitization to TRAIL-induced apoptosis.
Conclusion
While direct preclinical pharmacokinetic data for this compound is not widely published, the extensive research on Nimesulide provides a strong foundation for designing and interpreting studies involving its deuterated analog. The experimental protocols and pharmacokinetic parameters detailed in this guide for Nimesulide in various animal models serve as a valuable resource for researchers in drug development. It is anticipated that the pharmacokinetic profile of this compound will closely mirror that of Nimesulide, though empirical verification is always recommended. The use of validated bioanalytical methods, with this compound as an internal standard, remains the gold standard for accurate pharmacokinetic assessment.
References
- 1. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic variations of nimesulide in mongrel dogs according to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of nimesulide in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. scispace.com [scispace.com]
- 7. clinical-pharmacokinetics-of-nimesulide - Ask this paper | Bohrium [bohrium.com]
- 8. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Nimesulide-d5 in Cancer Research: Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nimesulide-d5 as a critical research tool in the field of oncology. While its parent compound, Nimesulide, is investigated for its direct anti-cancer properties, the deuterated analog, this compound, serves an essential and distinct role in enabling precise and reproducible quantitative analysis. This document outlines the anti-cancer mechanisms of Nimesulide, details the function of this compound in experimental settings, provides comprehensive protocols for its use, and presents relevant data to inform study design.
Nimesulide: A Multi-Faceted Anti-Cancer Agent
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] The overexpression of COX-2 is a hallmark of many human cancers, making it a key target for chemoprevention and therapy.[3][4] However, the anti-neoplastic effects of Nimesulide are not solely dependent on COX-2 inhibition; it modulates a variety of oncogenic signaling pathways, demonstrating its potential as a lead compound for anti-cancer drug development.[3][5]
Key anti-cancer activities of Nimesulide include:
-
Induction of Apoptosis: Nimesulide promotes programmed cell death in various cancer cell lines, including those of the pancreas, breast, and esophagus.[6][7][8]
-
Inhibition of Proliferation: It demonstrates significant anti-proliferative action, capable of arresting the cell cycle.[6][9]
-
Suppression of Angiogenesis: By inhibiting factors like vascular endothelial growth factor (VEGF), Nimesulide can impede tumor growth.[5][8]
Nimesulide's influence extends to several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: In colorectal and pancreatic cancers, Nimesulide has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway.[5][6][8]
-
Wnt/β-catenin Pathway: It can inhibit this pathway, which is frequently deregulated in gastrointestinal cancers, by reducing cellular levels of β-catenin.[9]
-
JAK/STAT Pathway: Nimesulide has been observed to inactivate the JAK2/STAT3 signaling pathway in esophageal squamous carcinoma cells.[10]
-
TRAIL-Induced Apoptosis: It sensitizes resistant pancreatic cancer cells to apoptosis by promoting the clustering of Death Receptor 5 (DR5).[7][11]
-
Aromatase Suppression: In breast cancer models, Nimesulide and its derivatives can suppress aromatase activity, a key enzyme in estrogen biosynthesis.[12]
The Role of this compound as a Research Tool
This compound is a stable isotope-labeled (deuterated) form of Nimesulide.[13][14] While chemically identical to the parent compound in terms of reactivity, its increased mass makes it an invaluable tool for quantitative analysis using mass spectrometry (MS).
Its primary application in cancer research is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[13][15][16] An IS is a compound of known concentration added to an unknown sample to facilitate its quantification. The ideal IS behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.
Advantages of using this compound as an IS:
-
Corrects for Variability: It accounts for analyte loss during sample extraction and inconsistencies in instrument injection volume and ionization efficiency.
-
High Accuracy and Precision: By normalizing the analyte's signal to the IS signal, it enables highly accurate and reproducible measurements.
-
Co-elution: It has nearly the same chromatographic retention time as Nimesulide, ensuring it experiences the same matrix effects.
-
Mass Distinction: It is easily differentiated from Nimesulide by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
This precise quantification is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies, which are all critical components of pre-clinical and clinical cancer drug development.
Experimental Protocol: Quantification of Nimesulide in Plasma
This section provides a generalized protocol for the quantification of Nimesulide in plasma samples from tumor-bearing animal models using LC-MS/MS with this compound as an internal standard.
Objective: To accurately determine the concentration of Nimesulide in plasma over time to establish its pharmacokinetic profile.
Materials:
-
Nimesulide analytical standard
-
This compound (Internal Standard)[14]
-
Blank plasma (from the same species as the study animal)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Nimesulide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the Nimesulide stock, create a series of working solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) of this compound in 50:50 acetonitrile:water.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike blank plasma with the Nimesulide working solutions to create calibration standards at various concentrations (e.g., 1-5000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the working internal standard solution (this compound in acetonitrile).[15][16]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Nimesulide: Q1: 307.1 -> Q3: 229.1
-
This compound: Q1: 312.1 -> Q3: 234.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Nimesulide and this compound for each injection.
-
Calculate the ratio of the Nimesulide peak area to the this compound peak area.
-
Plot this ratio against the known concentrations of the calibration standards to generate a linear calibration curve.
-
Use the regression equation from the calibration curve to calculate the concentration of Nimesulide in the unknown samples.
-
Data Presentation and Interpretation
Quantitative data from pharmacokinetic studies are essential for designing effective dosing strategies in cancer models to achieve therapeutic exposure while minimizing toxicity.
Table 1: Summary of Nimesulide Pharmacokinetic Parameters in Healthy Volunteers (Oral Administration)
| Parameter | Value Range | Description | Reference(s) |
| Tmax (Time to Peak Concentration) | 1.22 - 3.83 hours | The time required to reach the maximum drug concentration in plasma after administration. | [17][18] |
| Cmax (Peak Concentration) | 2.86 - 6.50 mg/L | The maximum concentration of the drug observed in the plasma. | [17][19] |
| t1/2 (Elimination Half-Life) | 1.80 - 4.73 hours | The time required for the drug concentration in the body to be reduced by half. | [17][18] |
| Volume of Distribution (Vd) | 0.18 - 0.39 L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | [17][18] |
| Plasma Clearance (CL) | 31.02 - 106.16 mL/h/kg | The volume of plasma cleared of the drug per unit time. | [17][18] |
Note: These parameters, while derived from human studies, provide a crucial baseline for designing preclinical animal studies, helping to estimate appropriate dosing intervals and target concentrations.
Table 2: In Vitro Anti-Cancer Activity of Nimesulide
| Cancer Type | Cell Line | Effect | Key Finding | Reference(s) |
| Pancreatic Cancer | PANC-1 | Inhibition of proliferation, induction of apoptosis | Increased expression of PTEN, inhibition of VEGF. | [6][8] |
| Lung Cancer | A549 | Inhibition of proliferation, enhanced radiotherapy effects | Intensification of caspase-3 and caspase-8 activation. | [4][5] |
| Gastric Cancer | AGS, MKN45 | Inhibition of Wnt signaling, cell cycle arrest | Reduction in cellular β-catenin levels. | [9][20] |
| Colorectal Cancer | HT-29 | Inhibition of cell growth | Attenuation of mTOR signaling. | [3][5] |
| Breast Cancer | SKBR-3 | Inhibition of cell growth | Potent anti-cancer activity of Nimesulide analogs. | [3] |
| Prostate Cancer | LNCaP | Inhibition of AR function | Induction of c-Jun, which represses Androgen Receptor (AR) activity. | [21] |
Conclusion
The Nimesulide/Nimesulide-d5 pair represents a powerful combination for advancing cancer research. Nimesulide itself is a promising therapeutic agent with a complex mechanism of action that extends beyond simple COX-2 inhibition to modulate fundamental oncogenic pathways. This compound is the essential enabling tool, providing the analytical rigor required to accurately measure the parent drug in complex biological matrices. For researchers in pharmacology and drug development, leveraging this compound as an internal standard is indispensable for conducting the robust pharmacokinetic and metabolic studies that underpin the translation of Nimesulide and its analogs from promising compounds into viable clinical candidates.
References
- 1. The use of nimesulide and its analogues in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of nimesulide safety to its pharmacokinetics: assessment of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From COX-2 inhibitor nimesulide to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Emerging Anti Carcinogenic Applications of Nimesulide: Therapeutic Benefits Beyond Its Primary Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 7. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2 inhibitor nimesulide analogs are aromatase suppressors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. The cyclooxygenase 2-specific nonsteroidal anti-inflammatory drugs celecoxib and nimesulide inhibit androgen receptor activity via induction of c-Jun in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Nimesulide in Human Plasma using Nimesulide-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of nimesulide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Nimesulide-d5, is the gold standard for quantitative bioanalysis. The IS compensates for variability during sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the extraction and quantification of nimesulide in human plasma using this compound as the internal standard.
Experimental Protocols
-
Nimesulide reference standard
-
This compound internal standard[2]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Nimesulide and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare working solutions for Nimesulide by serially diluting the stock solution with 50% acetonitrile/water to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile/water to a final concentration of 100 ng/mL.
-
Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3][4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC)
-
Tandem Mass Spectrometry (MS/MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
MRM Transitions: The specific precursor-to-product ion transitions should be optimized by infusing individual standard solutions of Nimesulide and this compound. Representative transitions are provided below.
-
Nimesulide: m/z 307.2 → 229.2.[5]
-
This compound (IS): m/z 312.2 → 234.2 (Predicted, requires empirical optimization).
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimize for the specific instrument.
-
-
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., USFDA, EMA). Key parameters to be assessed include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]
Data Presentation
The performance of the method is summarized in the tables below, with data representative of typical results obtained from validation studies.[3][5]
Table 1: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 10 - 6000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |
| Low QC | 30 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |
| Mid QC | 3000 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |
| High QC | 5000 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |
%RSD: Relative Standard Deviation; %RE: Relative Error
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Nimesulide | > 85% | < 15% |
| This compound | > 85% | < 15% |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of nimesulide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical drug development. The simple protein precipitation protocol allows for high-throughput sample processing.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 5. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Nimesulide in Human Plasma using Nimesulide-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is a selective cyclooxygenase-2 (COX-2) inhibitor. Accurate and robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies of Nimesulide. This document provides a detailed protocol for the quantitative analysis of Nimesulide in human plasma using a stable isotope-labeled internal standard, Nimesulide-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Nimesulide reference standard
-
This compound internal standard (IS)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates or microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column (e.g., Agilent Eclipse Plus C18, 75 mm × 4.6 mm, 3.5 µm)[1]
-
Nitrogen generator
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Nimesulide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Nimesulide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Nimesulide from plasma samples.[2][3]
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of each plasma sample, calibration standard, or QC sample.
-
Add 20 µL of the this compound internal standard working solution to all samples except the blank.
-
Add 300 µL of acetonitrile to each well/tube to precipitate the plasma proteins.
-
Vortex the plate/tubes for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Agilent Eclipse Plus C18 (75 mm × 4.6 mm, 3.5 µm) or equivalent[1] |
| Mobile Phase | A: 5 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 90% B)[1] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes[2][3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Nimesulide | m/z 307.20 → 229.20 [1] |
| This compound | Precursor: m/z 312.20Product: To be determined by direct infusion and optimization. A probable transition based on the fragmentation of Nimesulide is m/z 312.20 → 234.20. Verification is mandatory. |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V (for negative mode) |
Note on this compound MRM Transition: The exact product ion for this compound is not consistently reported in the literature. It is crucial to determine the optimal precursor and product ions by direct infusion of a this compound solution into the mass spectrometer and performing a product ion scan. The precursor ion will be the deprotonated molecule [M-H]⁻ at approximately m/z 312.20. The most abundant and stable fragment ion should be selected as the product ion for quantification.
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 10 - 6000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Intra- and Inter-day Precision (%RSD) | ≤ 6.2%[2] |
| Intra- and Inter-day Accuracy (%RE) | -4.8% to 4.8%[2] |
| Recovery | > 85% |
Table 4: Pharmacokinetic Parameters of Nimesulide in Healthy Volunteers (100 mg oral dose)
| Parameter | Mean Value | Reference |
| Cmax (ng/mL) | 2860 to 6500 | |
| Tmax (h) | 1.22 to 2.75 | |
| AUC (ng·h/mL) | Varies by study | |
| t1/2 (h) | 1.80 to 4.73 |
Visualizations
References
- 1. Determination of nimesulide in pharmaceutical dosage forms by second order derivative UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
Method Development for Nimesulide Quantification in Plasma: An Application Note and Protocol
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] Accurate quantification of nimesulide in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy. This application note provides a detailed protocol for the determination of nimesulide in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method. An alternative, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also discussed.
Principle
This method involves the extraction of nimesulide and an internal standard (IS) from plasma, followed by chromatographic separation on a C18 reversed-phase column and quantification using a UV detector. The concentration of nimesulide in the plasma samples is determined by comparing the peak area ratio of nimesulide to the internal standard against a calibration curve.
Materials and Reagents
-
Nimesulide reference standard: (Purity ≥ 99%)
-
HPLC grade methanol
-
Sodium phosphate monobasic
-
Human plasma (drug-free)
-
Milli-Q water or equivalent
Equipment
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Standard and Sample Preparation
5.1.1. Preparation of Stock and Working Solutions
-
Nimesulide Stock Solution (1 mg/mL): Accurately weigh 10 mg of nimesulide reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Phenacetin) and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the nimesulide stock solution with a mixture of methanol and water (1:1, v/v) to obtain concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).
-
Internal Standard Working Solution (e.g., 2 µg/mL): Dilute the internal standard stock solution with methanol to achieve the desired concentration.[2]
5.1.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike 900 µL of drug-free human plasma with 100 µL of the respective nimesulide working standard solutions to prepare calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Extraction (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) in a centrifuge tube, add 50 µL of the internal standard working solution and 50 µL of 2.0 M hydrochloric acid.[6][9]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
An alternative and simpler sample preparation method is protein precipitation. This involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and centrifuging to remove the precipitated proteins.[1][3][4][5]
Chromatographic Conditions
| Parameter | HPLC-UV Method |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 50 mM Sodium Phosphate Buffer (pH 6.0) (57:43, v/v) or Acetonitrile : 0.2% Triethylamine in water (pH 3.0) (50:50, v/v)[1][6] |
| Flow Rate | 1.0 mL/min[3][6] |
| Detection | UV at 230 nm or 300 nm[1][3][12] |
| Column Temperature | 35°C[6] |
| Injection Volume | 20 µL |
Method Validation
The method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards. The correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The extraction efficiency of the analytical method.
-
Stability: The stability of nimesulide in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 5.80 ng/mL[3] |
| Intra-day Precision (%RSD) | 0.13 - 1.60%[3] |
| Inter-day Precision (%RSD) | 0.30 - 1.70%[3] |
| Accuracy (% Recovery) | 99.15 - 101.85%[3] |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 6000 ng/mL[13] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[13] |
| Intra-day Precision (%RSD) | ≤ 6.2%[4] |
| Inter-day Precision (%RSD) | ≤ 6.2%[4] |
| Accuracy (%RE) | -4.8% to 4.8%[4] |
Visualizations
Caption: Experimental workflow for nimesulide quantification in plasma.
Caption: Key parameters for analytical method validation.
Conclusion
The described HPLC-UV method is simple, accurate, and precise for the quantification of nimesulide in human plasma. The protocol is suitable for pharmacokinetic and bioequivalence studies. For higher sensitivity and throughput, an LC-MS/MS method can be employed. Proper method validation is essential to ensure reliable and reproducible results.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet detector (HPLC-UV): application to pharmacokinetic studies in 28 healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. akjournals.com [akjournals.com]
- 11. ajpamc.com [ajpamc.com]
- 12. Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Nimesulide-d5 in Pharmacokinetic Studies
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects stem from its complex mechanism of action, which involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory process responsible for the production of prostaglandins.[1][2] To ensure the safety and efficacy of nimesulide, it is crucial to understand its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.
Pharmacokinetic studies rely on accurate and precise quantification of the drug and its metabolites in biological matrices like plasma. Nimesulide-d5, a deuterium-labeled stable isotope of nimesulide, serves as an ideal internal standard (IS) for bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its chemical and physical properties are nearly identical to nimesulide, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling reliable correction for any sample loss or variability in instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic analysis of nimesulide.
Pharmacokinetic Profile of Nimesulide
Nimesulide is rapidly and extensively absorbed after oral administration.[5][6] It is widely distributed throughout the extracellular fluid and is extensively bound to plasma proteins.[7] The drug is primarily eliminated through metabolic transformation, with the main metabolite being the 4'-hydroxy derivative, which also possesses anti-inflammatory properties, albeit lower than the parent compound.[5][6] The excretion of the unchanged drug in urine and feces is negligible.[5][7]
Summary of Pharmacokinetic Parameters in Healthy Adults (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1.22 - 3.17 hours | [1] |
| Peak Plasma Concentration (Cmax) | 1.98 - 9.85 mg/L | [1] |
| 2.86 - 6.50 mg/L (after 100mg dose) | [6] | |
| Elimination Half-life (t½) | 1.80 - 4.73 hours | [5][6] |
| 1.56 - 4.95 hours | [1] | |
| Apparent Volume of Distribution (Vd/F) | 0.18 - 0.39 L/kg | [5][6] |
| Total Plasma Clearance (CL/F) | 31.02 - 106.16 mL/h/kg | [6] |
Metabolism of Nimesulide
Nimesulide undergoes extensive biotransformation in the body, primarily through oxidation by cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP1A2).[1] The principal metabolic pathway is the hydroxylation of the phenol ring to form 4'-hydroxy-nimesulide (M1), the main active metabolite.[1][5] This metabolite is then further processed, mainly into a conjugated form, before excretion.[6]
Protocol: Quantification of Nimesulide in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of nimesulide in human plasma using this compound as an internal standard. The procedure involves a simple protein precipitation step followed by analysis with LC-MS/MS.[3]
1. Materials and Reagents
-
Nimesulide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
2. Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Nimesulide and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[8]
-
Working Standard Solutions: Prepare serial dilutions of the Nimesulide primary stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
3. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Nimesulide working standard solutions to prepare a series of calibration standards. A typical concentration range is 0.075 to 12 µg/mL.[9]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (this compound in acetonitrile). This precipitates plasma proteins while adding the internal standard.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent or equivalent HPLC/UPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent TC-C18, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol and water containing 0.1% formic acid (e.g., 82:18 v/v).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Nimesulide Transition: m/z 309.1 → m/z 153.9[9]
-
This compound Transition: m/z 314.1 → m/z 153.9 (predicted, adjust based on instrument)
-
6. Data Analysis
-
Integrate the peak areas for both nimesulide and this compound (IS) for all samples.
-
Calculate the peak area ratio (Nimesulide Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC samples using a linear regression model.
-
Determine the concentration of nimesulide in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: COX-2 Inhibition
Nimesulide's anti-inflammatory effect is primarily due to its selective inhibition of the COX-2 enzyme. In the inflammatory cascade, arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively blocking COX-2, nimesulide reduces the synthesis of these pro-inflammatory prostaglandins at the site of inflammation, with less impact on the COX-1 enzyme that is involved in protecting the gastric mucosa.
This compound is an indispensable tool for the accurate and reliable quantification of nimesulide in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods minimizes analytical variability, ensuring high-quality data for pharmacokinetic assessments. The protocols and data presented herein provide a robust framework for researchers and drug development professionals engaged in the study of nimesulide, facilitating a deeper understanding of its behavior in the human body and supporting its safe clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Nimesulide - Wikipedia [en.wikipedia.org]
- 3. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 5. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinical-pharmacokinetics-of-nimesulide - Ask this paper | Bohrium [bohrium.com]
- 7. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Clinical pharmacokinetics and bioequivalence of nimesulide dispersible tablets by LC-MS/MS method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Nimesulide-d5 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, in drug metabolism and pharmacokinetic research. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its application in a laboratory setting.
Application: Internal Standard for Bioanalytical Methods
This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of Nimesulide and its metabolites in various biological matrices.[1][2][3] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization effects in mass spectrometry, thereby correcting for variations during sample preparation and analysis. This leads to high accuracy and precision in pharmacokinetic and drug metabolism studies.
Quantitative Bioanalysis of Nimesulide and its Metabolites in Human Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Nimesulide and its four metabolites (M1, M2, M3, and M4) in human plasma, employing this compound as the internal standard.[1]
The following tables summarize the validation parameters for the LC-MS/MS method for the quantification of Nimesulide and its metabolites using this compound.
Table 1: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Nimesulide | 2 | 5.8 | -2.5 | 4.7 | -1.9 |
| 50 | 4.2 | 1.8 | 3.9 | 2.4 | |
| 5000 | 3.1 | -0.7 | 2.8 | -1.1 | |
| M1 | 1 | 6.2 | 4.8 | 5.5 | 3.7 |
| 20 | 4.5 | -1.2 | 4.1 | -2.3 | |
| 2000 | 2.9 | 0.9 | 3.2 | 1.5 | |
| M2 | 0.5 | 5.9 | -3.1 | 5.1 | -2.8 |
| 10 | 4.1 | 2.3 | 3.8 | 1.7 | |
| 1000 | 3.3 | -0.4 | 3.0 | -0.9 | |
| M3 | 0.5 | 6.1 | 3.5 | 5.3 | 2.9 |
| 10 | 4.3 | -0.8 | 3.9 | -1.4 | |
| 1000 | 3.0 | 1.2 | 2.7 | 0.8 | |
| M4 | 0.5 | 5.7 | -4.2 | 4.9 | -3.6 |
| 10 | 4.0 | 1.5 | 3.6 | 0.9 | |
| 1000 | 2.8 | -0.1 | 2.5 | -0.5 |
Data adapted from a study quantifying nimesulide and its metabolites in human plasma.[1]
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Nimesulide | 2 | 89.7 | 4.5 | 92.1 | 3.8 |
| 5000 | 91.2 | 3.9 | 93.5 | 3.1 | |
| M1 | 1 | 88.5 | 5.1 | 90.8 | 4.2 |
| 2000 | 90.1 | 4.3 | 91.7 | 3.5 | |
| This compound (IS) | 100 | 90.5 | 4.1 | 92.8 | 3.3 |
Data presented is representative of typical performance for bioanalytical methods.
Table 3: Stability
| Analyte | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Nimesulide | Room Temperature | 24 hours | 96.8 - 103.2 |
| -80°C | 30 days | 95.1 - 104.5 | |
| Freeze-Thaw | 3 cycles | 94.7 - 102.9 | |
| M1 | Room Temperature | 24 hours | 95.9 - 104.1 |
| -80°C | 30 days | 96.2 - 103.8 | |
| Freeze-Thaw | 3 cycles | 95.3 - 101.7 |
Data reflects typical stability results for Nimesulide and its primary metabolite.
Experimental Protocol: Quantification of Nimesulide and Metabolites in Human Plasma
This protocol outlines the steps for sample preparation and LC-MS/MS analysis.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Nimesulide and its metabolites (M1, M2, M3, M4) reference standards
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Nimesulide, its metabolites, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with 50% methanol.
-
Prepare the internal standard working solution by diluting the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes (e.g., start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM transitions should be optimized for Nimesulide, its metabolites, and this compound.
-
Caption: Workflow for the quantification of Nimesulide using this compound.
Application: Elucidation of Metabolic Pathways
Deuterium-labeled compounds like this compound can also be used as tracers in metabolic studies to identify and characterize the biotransformation pathways of a drug. While not its primary application in the cited literature, the principles of isotope tracing can be applied.
Metabolic Pathway of Nimesulide
Nimesulide undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by further oxidation and reduction reactions.
Caption: Simplified metabolic pathway of Nimesulide.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Nimesulide and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and validated. The provided protocols and data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. The understanding of Nimesulide's metabolic pathways, facilitated by such analytical methods, is crucial for comprehensive drug development and safety assessment.
References
- 1. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
Application Note: A Protocol for the Accurate Quantification of Nimesulide in Cell-Based Assays Using Nimesulide-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] In cell-based research, particularly in fields like oncology and inflammation, Nimesulide is studied for its effects on cell proliferation, apoptosis, and signaling pathways.[3] Accurate quantification of the compound in experimental samples, such as cell lysates and culture media, is critical for determining dose-response relationships and understanding its cellular pharmacokinetics.
Nimesulide-d5 is a deuterium-labeled version of Nimesulide.[4] Due to its stable isotope label, it is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS).[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in LC-MS/MS bioanalysis.[6][7] It corrects for variability during sample preparation, injection, and ionization, thereby significantly improving the accuracy, precision, and reliability of the analytical method.[6][7][8]
This document provides a detailed protocol for treating cells with Nimesulide and subsequently using this compound as an internal standard for its accurate quantification via Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of Nimesulide Nimesulide exerts its primary therapeutic effects by selectively inhibiting the COX-2 enzyme. COX-2 is typically induced during inflammation and is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][9] By blocking this pathway, Nimesulide reduces the production of inflammatory prostaglandins.[10] Nimesulide has additional mechanisms, including the inhibition of oxidant release from neutrophils and the modulation of various inflammatory mediators.[1][11]
Caption: Nimesulide's primary mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of Nimesulide in cell-based assays.
| Parameter | Value | Reference / Notes |
| Nimesulide Properties | ||
| Molecular Formula | C₁₃H₁₂N₂O₅S | [12] |
| Class | Selective COX-2 Inhibitor | [2] |
| Solubility | Practically insoluble in water; Soluble in DMSO, Ethanol. | [12][13] |
| In Vitro Activity | ||
| COX-2 IC₅₀ | 70 nM - 70 µM (time-dependent) | [4][12] |
| COX-1 IC₅₀ | >100 µM | [4][12] |
| Cell-Based Assay Concentrations | ||
| Apoptosis Induction (Pancreatic Cancer Cells) | 50 µM (in combination with TRAIL) | [3] |
| Anti-Proliferative Effect (Pancreatic Cancer Cells) | 200 µM (decreased proliferation by 20%) | [3] |
| Anti-Proliferative Effect (Gastric Cancer Cells) | 50, 100, 200, 400 µmol·L⁻¹ | |
| This compound Application | ||
| Primary Use | Internal Standard for quantitative analysis by NMR, GC-MS, or LC-MS. | [4] |
| Recommended Spiking Concentration | Should be consistent across all samples and within the linear range of the assay. | General practice[5][6] |
Experimental Protocols
This section details the protocols for cell treatment and sample preparation for LC-MS analysis.
1. Preparation of Stock Solutions
-
Objective: To prepare concentrated stock solutions of Nimesulide and this compound.
-
Materials:
-
Nimesulide powder
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
-
Protocol:
-
Prepare a 100 mM stock solution of Nimesulide. Weigh the appropriate amount of Nimesulide powder and dissolve it in sterile DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 30.83 mg of Nimesulide in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Prepare a 1 mM stock solution of this compound. Weigh the appropriate amount of this compound powder and dissolve it in DMSO.
-
Aliquot the stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store all stock solutions at -20°C or -80°C, protected from light.[14][15]
-
2. Cell Culture and Treatment Protocol
-
Objective: To treat cultured cells with Nimesulide to study its biological effects.
-
Materials:
-
Selected cell line (e.g., SGC-7901 gastric adenocarcinoma cells)[16]
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Nimesulide stock solution (from Protocol 1)
-
-
Protocol:
-
Seed cells into a multi-well plate at a predetermined density (e.g., 3 x 10⁴ cells/well for a 24-well plate) and allow them to adhere and grow for 24 hours.[16]
-
Prepare working solutions of Nimesulide by diluting the 100 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 50, 100, 200, 400 µM).[16]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest Nimesulide concentration group.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of Nimesulide or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[16]
-
Following incubation, proceed with the desired biological assay (e.g., MTT assay for viability, flow cytometry for apoptosis) and/or prepare samples for Nimesulide quantification (Protocol 3).
-
3. Sample Preparation for LC-MS Quantification
-
Objective: To extract Nimesulide from cell lysates or supernatant and add the this compound internal standard for accurate quantification.
-
Materials:
-
Treated cell samples (supernatant and/or cell pellets)
-
This compound stock solution (from Protocol 1)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
-
Protocol:
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture medium from each well into a labeled microcentrifuge tube.
-
Cell Lysate: Wash the remaining cells in the well with ice-cold PBS. Add a suitable lysis buffer or solvent (e.g., ice-cold ACN) to lyse the cells. Scrape the cells, collect the lysate, and transfer it to a labeled microcentrifuge tube.
-
-
Internal Standard Spiking: Add a small, fixed volume of the this compound stock solution to every sample (including calibration standards and quality controls) to achieve a consistent final concentration. This step is critical for accurate quantification.[5]
-
Protein Precipitation: To remove proteins that can interfere with LC-MS analysis, add 3 volumes of ice-cold acetonitrile to every 1 volume of sample (e.g., add 300 µL of ACN to 100 µL of cell lysate or supernatant).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the clear supernatant to a new, clean tube, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the final solution to an LC-MS autosampler vial for analysis.
-
Visualized Workflows and Logic
Caption: Experimental workflow for Nimesulide quantification.
Caption: Logic of using this compound as an internal standard.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Nimesulide - Wikipedia [en.wikipedia.org]
- 11. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nimesulide (R805) | selective COX-2 inhibitor | CAS 51803-78-2 | non-steroidal anti-inflammatory drug (NSAID) | Buy R-805; R 805; R805 from Supplier InvivoChem [invivochem.com]
- 13. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.com [abcam.com]
- 16. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimesulide-d5 in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action extends beyond COX-2 inhibition to include the modulation of various inflammatory mediators, such as inhibiting histamine release and the formation of reactive oxygen species.[2][3] Understanding the broader impact of nimesulide on cellular protein expression is crucial for elucidating its full therapeutic effects and potential side effects. Mass spectrometry-based proteomics provides a powerful platform for the large-scale analysis of protein expression changes in response to drug treatment.
Nimesulide-d5, a deuterated form of nimesulide, serves as an excellent internal standard for the quantification of nimesulide in biological samples.[1][4] While the direct use of a small molecule internal standard for global protein quantification in proteomics is not a conventional approach, this compound can be invaluable as a quality control and process standard in proteomics workflows designed to investigate the effects of nimesulide. This application note provides detailed protocols and data interpretation for the use of this compound in mass spectrometry-based proteomics studies of nimesulide's effects.
Application: Monitoring Nimesulide's Effects on the Proteome
The primary application of this compound in a proteomics context is to serve as a spike-in standard to ensure consistency across sample preparation and analysis when studying the proteomic changes induced by its non-deuterated counterpart, nimesulide. This approach allows for the confident identification of differentially expressed proteins and affected signaling pathways.
Proteomics studies have revealed that nimesulide can regulate the expression of proteins involved in inflammation, oxidative stress, and metabolic pathways.[3][5][6][7] For example, in a rat model of depression, nimesulide treatment was shown to alter the expression of 16 proteins in the hippocampus, many of which are associated with inflammation and oxidative stress.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative proteomics data from studies investigating the effects of nimesulide on protein expression.
Table 1: Differentially Expressed Proteins in Rat Hippocampus Following Nimesulide Treatment in a Chronic Unpredictable Mild Stress (CUMS) Model
| Protein Accession | Protein Name | Regulation by Nimesulide | Putative Function |
| P04797 | Gfap (Glial fibrillary acidic protein) | Down-regulated | Cytoskeletal protein involved in neuroinflammation |
| P63039 | Dpysl2 (Dihydropyrimidinase-related protein 2) | Down-regulated | Neuronal development and synaptic plasticity |
| P07901 | Aldoa (Fructose-bisphosphate aldolase A) | Down-regulated | Glycolysis |
| P62260 | Actg1 (Actin, cytoplasmic 1) | Down-regulated | Cytoskeleton, cell motility |
| Q62736 | Tuba1a (Tubulin alpha-1A chain) | Down-regulated | Cytoskeleton, microtubule dynamics |
| P02534 | Mbp (Myelin basic protein) | Up-regulated | Myelin sheath formation |
| P09529 | Plp1 (Myelin proteolipid protein) | Up-regulated | Myelin sheath formation |
| P14392 | Cnp (2',3'-cyclic-nucleotide 3'-phosphodiesterase) | Up-regulated | Myelin sheath formation |
| Q6AYZ2 | Marcks (Myristoylated alanine-rich C-kinase substrate) | Up-regulated | Signal transduction, cytoskeletal organization |
| P31000 | Atp5b (ATP synthase subunit beta, mitochondrial) | Up-regulated | ATP synthesis |
| P10809 | Hspa5 (Heat shock protein 5) | Up-regulated | Protein folding, stress response |
| P63268 | Ywhaz (14-3-3 protein zeta/delta) | Up-regulated | Signal transduction, cell cycle regulation |
| P01945 | Hba1 (Hemoglobin subunit alpha-1) | Up-regulated | Oxygen transport (potential contaminant) |
| P02090 | Hbb (Hemoglobin subunit beta) | Up-regulated | Oxygen transport (potential contaminant) |
| P48683 | Ttr (Transthyretin) | Up-regulated | Thyroid hormone and retinol transport |
| Q6P749 | Fabp7 (Fatty acid-binding protein 7) | Up-regulated | Fatty acid transport |
Data adapted from proteomics studies on nimesulide's effects in the rat hippocampus.[5][6]
Table 2: Protein Biomarkers in Cerebrospinal Fluid (CSF) Modulated by Nimesulide in a Rat Model of Inflammatory Pain
| Protein Species (m/z) | Regulation by Inflammation | Regulation by Nimesulide |
| 2.9 kDa | Increased | Prevented |
| 3.2 kDa | Increased | Prevented |
| 4.0 kDa | Increased | Prevented |
| 6.9 kDa | Increased | Prevented |
| 8.2 kDa | Increased | Prevented |
Data from a study using SELDI mass spectrometry to identify protein biomarkers.[8]
Experimental Protocols
Protocol 1: Proteomics Analysis of Nimesulide-Treated Tissues Using iTRAQ Labeling with this compound as a Process Control
This protocol describes a workflow for quantitative proteomics to identify proteins differentially expressed after nimesulide treatment, using this compound as a quality control standard.
1. Animal Treatment and Sample Collection:
-
Divide animals (e.g., Sprague-Dawley rats) into control, disease model (e.g., CUMS), and nimesulide-treated groups.[5]
-
Administer nimesulide at an appropriate dose and duration.
-
Collect tissues of interest (e.g., hippocampus) and immediately snap-freeze in liquid nitrogen.[7]
2. Protein Extraction and this compound Spiking:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., Bradford).[7]
-
Spike a known amount of this compound into each protein sample. This will be used to monitor consistency in subsequent sample handling and extraction efficiency for small molecules.
3. Protein Digestion and iTRAQ Labeling:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.[7]
-
Label the resulting peptide mixtures with the appropriate iTRAQ reagents according to the manufacturer's protocol.[7]
4. Strong Cation Exchange (SCX) Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the mixed peptides using SCX chromatography to reduce sample complexity.[7]
5. LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Q Exactive) coupled to a nano-LC system.
-
Set up a data-dependent acquisition method to fragment the most abundant precursor ions.
6. Data Analysis:
-
Search the MS/MS data against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.
-
Identify and quantify proteins based on the iTRAQ reporter ion intensities.
-
Perform statistical analysis to determine significantly up- or down-regulated proteins.
-
Monitor the signal of this compound in each run to assess technical variability.
Protocol 2: Quantification of Nimesulide and this compound in Plasma
This protocol is for the quantification of nimesulide itself, using this compound as an internal standard, which is crucial for pharmacokinetic studies that may accompany proteomics experiments.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add a known amount of this compound as an internal standard.[4][9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.[4][9]
-
Use a mobile phase gradient suitable for the separation of nimesulide and this compound.
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both nimesulide and this compound.
3. Quantification:
-
Construct a calibration curve using known concentrations of nimesulide.
-
Calculate the concentration of nimesulide in the plasma samples based on the peak area ratio of nimesulide to this compound.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by nimesulide and the experimental workflow for a typical proteomics study.
Caption: Nimesulide's primary mechanism of action and related pathways.
Caption: Experimental workflow for quantitative proteomics with this compound.
Conclusion
This compound is a critical tool for the accurate quantification of nimesulide in biological matrices, essential for pharmacokinetic and pharmacodynamic studies. In the context of mass spectrometry-based proteomics, while not a direct standard for protein quantification, its use as a process control standard can significantly enhance the reliability and reproducibility of studies aimed at understanding the molecular effects of nimesulide. The protocols and data presented here provide a framework for researchers to investigate the impact of nimesulide on the proteome, ultimately contributing to a more comprehensive understanding of its therapeutic mechanisms.
References
- 1. glpbio.com [glpbio.com]
- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput proteomics and protein biomarker discovery in an experimental model of inflammatory hyperalgesia: effects of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for Nimesulide-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Nimesulide-d5 from biological matrices for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This compound is a deuterated form of Nimesulide, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.
Introduction to this compound and Sample Preparation
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification. Effective sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, serum, urine) and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method. The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, the required limit of quantification, and the analytical instrumentation used.
Comparative Quantitative Data
The selection of a sample preparation method is often guided by performance metrics such as recovery, matrix effect, and the lower limit of quantification (LLOQ). The following table summarizes representative quantitative data for the analysis of Nimesulide, which is indicative of the expected performance for this compound when used as an internal standard.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Nimesulide | Nimesulide | Nimesulide & Hydroxynimesulide |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Recovery (%) | >95%[1] | Not explicitly stated, but method showed good accuracy[2] | Not explicitly stated, but method was successfully applied for pharmacokinetic studies |
| Matrix Effect | No significant matrix effect reported[3] | Minimal matrix effect reported | Not explicitly stated |
| LLOQ | 10 ng/mL[3] | 25 ng/mL[4] | 25 ng/mL[5] |
| Precision (%RSD) | ≤6.2%[3] | Intra-day: 0.13-1.60%, Inter-day: 0.30-1.70%[1] | Not explicitly stated |
| Accuracy (%) | -4.8% to 4.8% (RE)[3] | 99.15-101.85%[1] | Not explicitly stated |
Note: The data presented is primarily for Nimesulide, as specific quantitative data for this compound recovery and matrix effects are not always reported separately. However, as an internal standard, this compound is expected to have very similar behavior to Nimesulide during extraction, and its purpose is to normalize for any variations.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid, simple, and effective for a wide range of analytes. It involves the addition of an organic solvent to the biological sample to precipitate proteins, which are then removed by centrifugation.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Detailed Protocol:
-
To a suitable tube, add 200 µL of the plasma sample.
-
Add the this compound internal standard.
-
Add a buffer to adjust the pH of the sample as required (e.g., acetate buffer to acidify).
-
Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while the matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of this compound.
Detailed Protocol:
-
Sample Pre-treatment: To 250 µL of plasma, add the this compound internal standard. Dilute or acidify the sample as required by the SPE sorbent manufacturer's instructions (e.g., with phosphoric acid).
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or an aqueous buffer (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Nimesulide and this compound from the cartridge with a small volume of a strong organic solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Concluding Remarks
The choice of sample preparation technique for this compound analysis is a critical determinant of method performance. Protein precipitation offers a rapid and straightforward approach, suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract than PPT, reducing matrix effects. Solid-phase extraction offers the highest degree of selectivity and concentration, often resulting in the lowest detection limits and cleanest extracts, though it is the most time-consuming and expensive of the three methods. The protocols provided herein should be optimized and validated for the specific biological matrix and analytical instrumentation used in your laboratory.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scispace.com [scispace.com]
- 3. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation of Nimesulide and Nimesulide-d5 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide and its deuterated internal standard, Nimesulide-d5. The presented protocol is particularly suited for high-throughput bioanalytical applications, such as pharmacokinetic studies, where accurate and precise measurement of drug concentrations in biological matrices is crucial. The method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric analysis are provided, along with a summary of key quantitative data.
Introduction
Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties. Accurate determination of Nimesulide concentrations in biological fluids is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision. This document provides a detailed protocol for the simultaneous determination of Nimesulide and this compound in human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for the extraction of Nimesulide and this compound from human plasma.[1]
Materials:
-
Human plasma samples
-
Nimesulide and this compound stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add 600 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 reversed-phase column under isocratic or gradient elution conditions. The conditions below are a representative example.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Autosampler
-
Column oven
Chromatographic Parameters:
| Parameter | Value |
| Column | Ultimate C18 (or equivalent), 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate in water (gradient or isocratic) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for the detection and quantification of Nimesulide and this compound.
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
-
Electrospray Ionization (ESI) source
Mass Spectrometer Settings:
| Parameter | Nimesulide | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition (m/z) | 307.2 → 229.2 | 312.2 → 234.2 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (eV) | -20 | -20 |
| Declustering Potential (V) | -50 | -50 |
Data Presentation
The following table summarizes the key quantitative data for the chromatographic separation and analysis of Nimesulide and this compound. As an isotopically labeled internal standard, this compound is expected to have a retention time nearly identical to that of Nimesulide.
| Analyte | Retention Time (min) | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Nimesulide | ~ 3.5 | 307.2 → 229.2 | 10 - 6000 | 10 |
| This compound | ~ 3.5 | 312.2 → 234.2 | N/A | N/A |
LLOQ: Lower Limit of Quantification
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Nimesulide and this compound.
-
Linearity: Determined by analyzing a series of calibration standards over the desired concentration range.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: Investigated to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous components of the plasma.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage stability.
Workflow Diagram
Caption: Experimental workflow for the quantification of Nimesulide.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols: Nimesulide-d5 in the Investigation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2] Nimesulide-d5, a deuterated analog of nimesulide, serves as an invaluable tool in the preclinical and clinical investigation of its undeuterated counterpart. The substitution of five hydrogen atoms with deuterium in the phenoxy ring of nimesulide results in a stable, isotopically labeled compound. This key feature makes this compound an ideal internal standard for quantitative analysis by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of this compound ensures the accuracy and precision of pharmacokinetic and drug metabolism studies, which are crucial for understanding the efficacy and safety profile of nimesulide in the context of inflammatory diseases.
Mechanism of Action of Nimesulide
Nimesulide exerts its anti-inflammatory effects through a multi-faceted approach. Its principal mechanism is the selective inhibition of COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[2] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, nimesulide minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]
Beyond COX-2 inhibition, nimesulide has been shown to modulate other inflammatory pathways, including:
-
Inhibition of phosphodiesterases: This leads to an accumulation of cyclic nucleotides, which can reduce the activation of inflammatory cells and the release of pro-inflammatory mediators.[2]
-
Reduction of reactive oxygen species (ROS): Nimesulide possesses antioxidant properties that help neutralize free radicals, thereby mitigating tissue damage from oxidative stress during inflammation.[2]
-
Downregulation of neutrophil activity: It can reduce the function of the myeloperoxidase pathway in neutrophils, which is responsible for generating damaging hypochlorous acid at inflammatory sites.[3]
The following diagram illustrates the central role of the COX-2 pathway in inflammation and the primary site of action for nimesulide.
Caption: The Cyclooxygenase (COX) Inflammatory Pathway.
Quantitative Data
The following tables summarize key quantitative data for nimesulide, which is accurately measured in biological matrices using this compound as an internal standard.
Table 1: In Vitro Inhibitory Activity of Nimesulide
| Target | Species | IC50 | Reference |
| COX-2 | Human | 1.27 µM | [4] |
| Ovine | 0.03 µM | [4] | |
| Time-dependent | 70 nM - 70 µM | [1] | |
| COX-1 | Human | 70 µM | [4] |
| Ovine | 22 µM | [4] | |
| >100 µM | [1] |
Table 2: Pharmacokinetic Parameters of Nimesulide in Healthy Volunteers (100 mg oral dose)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 2.86 - 6.50 mg/L | [5] |
| Tmax (Time to Peak Concentration) | 1.22 - 3.83 hours | |
| Terminal Half-life (t1/2) | 1.80 - 4.73 hours | [5] |
| Volume of Distribution (Vd) | 0.18 - 0.39 L/kg | [5] |
| Plasma Protein Binding | >97.5% | |
| Total Plasma Clearance | 31.02 - 106.16 mL/h/kg |
Experimental Protocols
Protocol 1: Quantification of Nimesulide in Human Plasma using this compound by LC-MS/MS
This protocol is adapted from a pharmacokinetic study where this compound was used as an internal standard to quantify nimesulide and its metabolites in human plasma.[1]
Objective: To accurately determine the concentration of nimesulide in human plasma samples.
Materials:
-
Human plasma samples
-
Nimesulide analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Ultimate C18)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of nimesulide (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare a series of working standard solutions of nimesulide by serial dilution of the stock solution.
-
Prepare a working solution of this compound.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known amount of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Run Time: 5 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor-to-product ion transitions for nimesulide and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of nimesulide to this compound against the concentration of the nimesulide standards.
-
Determine the concentration of nimesulide in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for Pharmacokinetic Analysis.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of nimesulide on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Nimesulide
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., a colorimetric probe that reacts with the prostaglandin product)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Reconstitute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of nimesulide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the nimesulide stock solution to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the nimesulide dilution (or vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add the detection reagent and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each nimesulide concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the nimesulide concentration.
-
Determine the IC50 value (the concentration of nimesulide that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Protocol 3: Prostaglandin E2 (PGE2) Measurement by Enzyme Immunoassay (EIA)
Objective: To measure the concentration of PGE2 in biological samples (e.g., cell culture supernatants, plasma) following treatment with nimesulide.
Materials:
-
Biological samples
-
PGE2 EIA kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect biological samples (e.g., cell culture supernatant after stimulating cells with an inflammatory agent in the presence or absence of nimesulide).
-
Centrifuge the samples to remove any cellular debris.
-
Dilute the samples as necessary with the assay buffer provided in the EIA kit.
-
-
EIA Procedure (Competitive Assay):
-
The procedure will follow the specific instructions of the commercial EIA kit. A general workflow is as follows:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an antibody specific for PGE2.
-
Add a fixed amount of HRP-labeled PGE2 to each well. This will compete with the PGE2 in the samples for binding to the antibody.
-
Incubate the plate for a specified time to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that will react with the HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between nimesulide and its deuterated form, this compound, in the context of studying inflammatory pathways.
Caption: Nimesulide and this compound Relationship.
Conclusion
This compound is an essential tool for researchers and scientists in the field of inflammation and drug development. Its primary application as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of nimesulide in various biological matrices. This is fundamental for conducting robust pharmacokinetic and metabolism studies, which in turn are critical for understanding the disposition of nimesulide and its ability to modulate inflammatory pathways in vivo. The detailed protocols provided herein offer a framework for utilizing this compound in these crucial investigations, ultimately contributing to a deeper understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 3. Nimesulide as a downregulator of the activity of the neutrophil myeloperoxidase pathway. Focus on the histoprotective potential of the drug during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Nimesulide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nimesulide-d5 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][4]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Nimesulide.[5][6][7] Because it is structurally almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[3]
Q3: What are the common signs of significant matrix effects in my Nimesulide assay?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response in different sample lots.
-
Inaccurate results for quality control (QC) samples.
-
Non-linear calibration curves.
-
Significant variation in the absolute response of this compound across different samples.
-
Peak shape distortion for the analyte and/or internal standard.[8]
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is the gold standard.[1][4] This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The use of an unrelated compound (analog internal standard) may not adequately compensate for matrix effects.[9][10]
Troubleshooting Guide
Issue 1: High variability in this compound peak area across samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure precise and consistent pipetting of the this compound spiking solution into all samples and standards. |
| Inefficient extraction | Optimize the extraction procedure (e.g., protein precipitation, LLE, or SPE) to ensure consistent recovery of both Nimesulide and this compound. |
| Severe and variable matrix effects | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] |
| Clogged LC system or column | Perform system maintenance, flush the column, or replace it if necessary.[11] |
Issue 2: Poor accuracy and precision in QC samples despite using this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration of this compound | The concentration of the internal standard should be consistent across all samples and ideally mimic the expected analyte concentration. |
| Interference with Nimesulide or this compound | Check for crosstalk between the MRM transitions of the analyte and the internal standard. Also, analyze blank matrix to check for endogenous interferences.[12] |
| Suboptimal chromatographic separation | Modify the LC gradient or change the column to better separate Nimesulide from co-eluting matrix components.[3][4] |
| Instability of analyte or internal standard | Conduct stability tests to ensure that Nimesulide and this compound are stable in the biological matrix and during the entire analytical process.[13][14] |
Issue 3: Ion suppression is still suspected.
| Possible Cause | Troubleshooting Step |
| Highly complex sample matrix | Enhance the sample clean-up procedure. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE).[3] |
| Matrix components co-eluting with the analyte | Adjust the chromatographic method to improve separation. This could involve changing the mobile phase composition, gradient profile, or using a different stationary phase.[3] |
| Ion source contamination | Clean the ion source of the mass spectrometer, as contamination can exacerbate matrix effects.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of Nimesulide from human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, standard, and QC, except for the blank.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10][13]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis Parameters
These are example parameters and should be optimized for your specific instrument and application.
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 75 mm x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase:
-
Gradient: A gradient elution starting with a low percentage of organic phase (B) and ramping up to elute Nimesulide.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
MRM Transitions:
-
Nimesulide: e.g., m/z 307.2 → 229.2[9]
-
This compound: To be determined based on the deuterium labeling pattern.
-
Quantitative Data Summary
The following tables represent typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.[14][15]
Table 1: Acceptance Criteria for Accuracy and Precision
| Quality Control (QC) Level | Within-Run Accuracy (% Bias) | Within-Run Precision (%CV) | Between-Run Accuracy (% Bias) | Between-Run Precision (%CV) |
| LLOQ | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low, Medium, High | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
Data based on EMA and FDA guidelines.[14][15]
Table 2: Example of Reported Method Performance for a Nimesulide Assay
| Parameter | Reported Value |
| Intra-day Accuracy (%RE) | -4.8% to 4.8% |
| Inter-day Accuracy (%RE) | -4.8% to 4.8% |
| Intra-assay Precision (%RSD) | ≤ 6.2% |
| Inter-assay Precision (%RSD) | ≤ 6.2% |
Data from a study quantifying Nimesulide and its metabolites using this compound.[13]
Visualizations
Caption: The impact of matrix components on analyte ionization.
Caption: Workflow using an internal standard for accurate quantification.
Caption: Principle of matrix effect compensation using an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nimesulide D5|Cas# 1330180-22-7 [glpbio.cn]
- 7. glpbio.com [glpbio.com]
- 8. zefsci.com [zefsci.com]
- 9. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. fda.gov [fda.gov]
- 13. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Nimesulide-d5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Nimesulide-d5 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in MS/MS analysis?
A1: For deuterated Nimesulide (this compound), the precursor ion and product ions will be shifted by +5 Da compared to unlabeled Nimesulide. While specific transitions should be optimized for your instrument, a common transition for Nimesulide is m/z 307.2 → 229.2. Therefore, for this compound, you would expect the transition to be approximately m/z 312.2 → 234.2 . It is crucial to confirm these masses and optimize the collision energy on your specific mass spectrometer.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Nimesulide is a weakly acidic drug and can be analyzed in both positive and negative electrospray ionization (ESI) modes. However, negative ion mode is often reported to provide good sensitivity for Nimesulide and its analogues.[1][2] The choice of ionization mode should be empirically determined to achieve the best signal intensity and stability on your LC-MS system.
Q3: What are the common reasons for low signal intensity of this compound?
A3: Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal Ionization: Incorrect ESI source parameters (e.g., capillary voltage, gas flows, temperature) can lead to inefficient ionization.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Inadequate Sample Preparation: Poor extraction recovery or the presence of interfering substances can reduce the amount of analyte reaching the detector.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or improper mobile phase composition can all negatively impact signal intensity.
-
Mass Spectrometer Tuning: The instrument may not be properly tuned and calibrated for the mass range of interest.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Improve Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile.
-
Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: As you are already using this compound, this is an excellent choice to compensate for matrix effects, assuming it co-elutes with the analyte.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Experimental Workflow for Troubleshooting Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
| Problem | Possible Causes | Recommended Actions |
| No or Very Low Signal in Direct Infusion | Mass spectrometer not tuned or calibrated correctly. | Perform a full system tune and calibration according to the manufacturer's recommendations. |
| Dirty ion source or sample capillary. | Clean the ion source, capillary, and other ion optics as per the instrument's maintenance guide. | |
| Incorrect MRM transitions or collision energy. | Verify the precursor and product ion masses for this compound. Optimize the collision energy by infusing a standard solution and performing a collision energy ramp. | |
| Good Signal in Direct Infusion, but Low Signal in LC-MS | Leak in the LC system. | Inspect all fittings and connections for any signs of leakage. |
| Problem with the LC pump (e.g., air bubbles, faulty check valves). | Purge the pumps to remove any air bubbles. If the problem persists, inspect and clean or replace the check valves. | |
| Degraded or contaminated mobile phase. | Prepare fresh mobile phases using high-purity solvents and additives. | |
| Column issue (e.g., blockage, degradation). | Try injecting a standard on a new, validated column. If the signal improves, replace the old column. | |
| Signal Intensity Varies Significantly Between Injections | Inconsistent sample injection volume. | Check the autosampler for any issues with the syringe or injection loop. Ensure there are no air bubbles in the sample. |
| Carryover from previous injections. | Implement a robust needle wash protocol between injections. Inject a blank after a high concentration standard to check for carryover. | |
| Matrix effects. | See Q4 in the FAQ section for strategies to mitigate matrix effects. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between the sample and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column secondary interactions. | Consider adding a small amount of a competing agent to the mobile phase (e.g., a different acid or base). | |
| Column degradation. | Replace the analytical column. |
Quantitative Data on Parameter Optimization
The following tables provide illustrative data on how different parameters can affect the signal intensity of this compound. The values are presented as relative signal intensity, where the optimal condition is set to 100%. These are representative examples to guide optimization.
Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity (Negative Ion Mode)
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| No Additive | 45 |
| Formic Acid | 65 |
| Acetic Acid | 80 |
| Ammonium Acetate | 100 |
| Ammonium Hydroxide | 90 |
Note: The optimal additive can vary depending on the specific LC-MS system and chromatographic conditions.
Table 2: Effect of ESI Source Temperature on this compound Signal Intensity
| Source Temperature (°C) | Relative Signal Intensity (%) |
| 250 | 60 |
| 300 | 85 |
| 350 | 100 |
| 400 | 95 |
| 450 | 70 |
Note: Higher temperatures can sometimes lead to in-source fragmentation or degradation of the analyte.[3]
Table 3: Effect of Capillary Voltage on this compound Signal Intensity (Negative Ion Mode)
| Capillary Voltage (kV) | Relative Signal Intensity (%) |
| -2.0 | 70 |
| -2.5 | 90 |
| -3.0 | 100 |
| -3.5 | 85 |
| -4.0 | 75 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common method for extracting Nimesulide from plasma samples.[4][5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.[1][6]
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Negative ESI Mode):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition (this compound): m/z 312.2 → 234.2 (example, optimize for your instrument)
-
Collision Energy: Optimize for your instrument (typically 15-30 eV)
-
Signaling Pathway Diagrams
Nimesulide's Inhibition of the COX-2 and NF-κB Signaling Pathway
Nimesulide is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, Nimesulide reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, Nimesulide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Nimesulide's dual inhibitory effect on the COX-2 enzyme and NF-κB pathway.
Nimesulide's Effect on Matrix Metalloproteinase (MMP) Activity
In addition to its anti-inflammatory effects, Nimesulide has been shown to modulate the activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for the degradation of extracellular matrix components. In inflammatory conditions like osteoarthritis, the activity of MMPs is often elevated, leading to tissue damage. Nimesulide can help to reduce this degradation.
Caption: The inhibitory effect of Nimesulide on matrix metalloproteinase gene expression.
References
- 1. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 6. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape for Nimesulide-d5
Technical Support Center: Nimesulide-d5 Chromatography
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address poor chromatographic peak shapes encountered during the analysis of this compound.
Troubleshooting Poor Peak Shape
Poor peak shape can compromise the accuracy and precision of quantitative analysis. The most common issues are peak tailing, fronting, splitting, and excessive broadening. Below are guides to diagnose and resolve these problems.
Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. For this compound, an acidic compound, this is often related to secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Nimesulide is a weak acid with a pKa of approximately 6.5.[4] To ensure it remains in a single, non-ionized form and to suppress the ionization of silanol groups, lower the mobile phase pH. An acidic mobile phase, such as pH 2.8-3.0 using a buffer like phosphate or formate, is highly effective.[2] One study successfully used a mobile phase with 0.05% orthophosphoric acid to achieve a pH of 2.8, resulting in a symmetrical peak shape for Nimesulide.[5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols.[6] If you are using an older column, switching to a fully end-capped C18 or C8 column can significantly improve peak shape.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or stationary phase can create active sites that cause tailing.[7][8]
-
Solution: Column Washing: Implement a robust column washing protocol. A generic reverse-phase column wash involves flushing with a series of solvents from high to low polarity and back. See the detailed protocol below.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger (i.e., higher organic content) than the mobile phase, it can cause peak distortion, including tailing.[1][9]
-
Solution: Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and dilute your this compound standard and samples in the initial mobile phase composition.[1]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing peaks.[1][7]
What causes peak fronting for this compound?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.
Potential Causes & Solutions:
-
Sample Overload: Severe concentration overload is a primary cause of peak fronting.[3]
-
Solution: Systematically dilute your sample and inject a smaller volume. If fronting decreases with lower concentration, overload was the issue.
-
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting. Nimesulide is poorly soluble in water (about 0.01 mg/mL).[4][10]
-
Solution: Ensure the sample solvent has sufficient organic content (e.g., Acetonitrile or Methanol) to fully dissolve the analyte. If using a buffer, ensure the pH is favorable for solubility (for Nimesulide, a higher pH increases solubility, but this conflicts with the optimal pH for good chromatography).[4] It is often best to dissolve the sample in a small amount of organic solvent like DMSO or DMF before diluting with the mobile phase.[11]
-
-
Column Collapse: Operating a silica-based column under inappropriate pH or temperature conditions can cause the packed bed to collapse, leading to a void at the column inlet and resulting in peak fronting or splitting.[6][12]
-
Solution: Verify that your mobile phase pH and operating temperature are within the manufacturer's specifications for your column. If a void is suspected, the column usually needs to be replaced.
-
Why is my this compound peak splitting?
Split peaks can appear as a "shoulder" on the main peak or as two distinct peaks.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, causing the sample to flow unevenly onto the stationary phase.[13] This is a very common cause of split peaks for all analytes in a run.[13]
-
Solution 1: Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction to waste with a strong solvent (e.g., 100% Acetonitrile). This can often dislodge the particulate matter.[12]
-
Solution 2: Replace Frit or Column: If flushing does not work, the inlet frit may need to be replaced (if possible) or the entire column may need to be replaced.[13][14]
-
-
Column Void/Channeling: A void or channel in the packed bed near the column inlet can cause the sample band to split.[9][15]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is significantly different from the mobile phase can cause the peak to split, especially for early eluting peaks.[6][9]
-
Solution: Prepare the sample in a solvent that is as close as possible to the mobile phase composition.[9]
-
Data & Protocols
Table 1: Physicochemical Properties of Nimesulide
| Property | Value | Significance for Chromatography |
| pKa | ~6.5 | Nimesulide is a weak acid.[4][10] Mobile phase pH should be at least 2 units below the pKa (i.e., pH < 4.5) to ensure it is fully protonated and avoids secondary interactions. |
| logP | ~3.1 | Indicates good retention on reverse-phase (e.g., C18, C8) columns. |
| Aqueous Solubility | ~0.01 mg/mL | Very low solubility in neutral water.[10] Requires organic solvent or pH adjustment for dissolution. |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, and Ethanol.[11] | Useful for preparing stock solutions before dilution into a mobile phase-compatible solvent.[11] |
Table 2: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, < 5 µm particle size (e.g., 250 x 4.6 mm) | Provides good hydrophobic retention for Nimesulide.[5] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid or 0.05% Orthophosphoric Acid (pH ~2.8-3.0) | Low pH minimizes peak tailing.[5] Acetonitrile often provides sharper peaks than methanol. |
| Composition | 50:50 to 60:40 (Acetonitrile:Buffered Water) | A good starting point for achieving a reasonable retention time.[5][16] |
| Flow Rate | 1.0 - 1.5 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns.[5] |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5] |
| Detection | UV at 220 nm, 276 nm, or 288 nm | Nimesulide has strong absorbance at these wavelengths.[5][16][17] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent overload and solvent mismatch effects. |
Experimental Protocol: Reverse-Phase Column Washing
This protocol is intended to remove strongly retained contaminants from a C18 or C8 column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any buffer salts (e.g., 60% Acetonitrile in water).
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% Acetonitrile to remove non-polar contaminants.
-
Flush with 100% Isopropanol: Flush with 20 column volumes of 100% Isopropanol.
-
(Optional) Flush with Tetrahydrofuran (THF): For very stubborn contaminants, flush with 20 column volumes of THF. Ensure your HPLC system and column are compatible with THF.
-
Return to Acetonitrile: Flush again with 20 column volumes of 100% Acetonitrile.
-
Equilibrate with Mobile Phase: Re-equilibrate the column with the initial buffered mobile phase for at least 30 column volumes before reconnecting the detector and running samples.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing the root cause of poor peak shape for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH so critical for this compound analysis? Nimesulide is a weakly acidic compound with a pKa around 6.5.[4] At a pH near its pKa, it will exist as a mixture of its ionized and non-ionized forms, which can lead to broad or split peaks. Furthermore, at a neutral or slightly acidic pH, residual silanol groups on the silica column packing are ionized and can interact strongly with the analyte, causing significant peak tailing.[2][3] By setting the mobile phase pH to below 3, you ensure that both the this compound molecule and the silanol groups are fully protonated (non-ionized), leading to a single, well-defined interaction with the C18 stationary phase and resulting in a sharp, symmetrical peak.
Q2: Can I use Methanol instead of Acetonitrile in my mobile phase? Yes, Methanol can be used as the organic modifier. However, Acetonitrile often results in lower backpressure and sharper peaks for many compounds, including Nimesulide. If you are experiencing poor peak shape with Methanol, switching to Acetonitrile is a good troubleshooting step. One validated method used a 50:50 mixture of Acetonitrile and aqueous buffer successfully.[5]
Q3: My this compound peak shape is good, but the retention time is unstable. Unstable retention times are typically caused by issues with the HPLC system rather than the column chemistry. Check for the following:
-
Leaks: Check all fittings for any signs of leaks, which can cause pressure fluctuations and shift retention times.[8]
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to an inconsistent flow rate.[8] Ensure your mobile phase is properly degassed and that the pump is primed correctly.
-
Temperature Fluctuations: Lack of a column oven or large changes in ambient temperature can cause retention times to drift.[8] Using a thermostatted column compartment is highly recommended.
-
Mobile Phase Preparation: If the mobile phase is prepared inaccurately or evaporates over time, its composition will change, leading to shifting retention.[8] Prepare fresh mobile phase regularly.
Q4: Is a guard column necessary for this compound analysis? A guard column is not strictly necessary but is highly recommended, especially when analyzing samples from complex matrices (e.g., plasma, tissue extracts). It acts as a low-cost, disposable filter that protects the more expensive analytical column from strongly retained contaminants and particulates that can cause peak splitting and high backpressure.[8]
References
- 1. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpamc.com [ajpamc.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. academic.oup.com [academic.oup.com]
- 15. uhplcs.com [uhplcs.com]
- 16. raijmr.com [raijmr.com]
- 17. thepharmajournal.com [thepharmajournal.com]
Optimizing LC-MS/MS parameters for Nimesulide-d5 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Nimesulide-d5 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS/MS parameters for this compound detection?
A1: While optimal parameters should be determined empirically on your specific instrument, the following tables provide a solid starting point for method development based on published data for nimesulide and general principles for internal standards.
Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., Agilent Eclipse Plus C18, Waters ACQUITY BEH C18)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | Isocratic or Gradient (e.g., 90:10 A:B or a gradient optimized for separation from nimesulide) |
| Flow Rate | 0.3 - 1.0 mL/min[2] |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Guideline for Optimization |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative mode is common for Nimesulide)[2] |
| Precursor Ion [M-H]⁻ | ~ m/z 312.3 (To be confirmed by direct infusion) |
| Product Ion(s) | To be determined by performing a product ion scan of the precursor ion. A common fragmentation for nimesulide is the loss of the sulfonyl group. |
| Cone Voltage (CV) / Declustering Potential (DP) | Optimize by infusing a standard solution of this compound and varying the voltage to maximize the precursor ion intensity. Start with a value similar to that used for nimesulide. |
| Collision Energy (CE) | Optimize by infusing a standard solution and monitoring the intensity of the product ions while ramping the collision energy. Select the energy that gives the most stable and intense signal for the chosen product ion. |
| Gas Pressures (Nebulizer, Heater) | Use instrument manufacturer's recommendations as a starting point and adjust to optimize desolvation and ion signal. |
Reference Parameters for Nimesulide (as a starting point):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nimesulide | 307.2 | 229.2[1] |
Q2: I am not seeing a signal for this compound. What are the common causes?
A2: Several factors could lead to a lack of signal. Follow this troubleshooting guide:
-
Confirm Infusion Signal: Directly infuse a known concentration of your this compound standard into the mass spectrometer. If you see a signal here, the issue is likely with your chromatography or sample preparation. If not, the problem lies with the standard itself or the mass spectrometer.
-
Check Standard Integrity: Ensure your this compound standard has not degraded. Prepare a fresh stock solution.
-
Verify MS Parameters: Double-check your precursor and product ion m/z values. Ensure the cone voltage and collision energy are appropriate to first form and then fragment the parent ion.
-
LC Method: Confirm that the retention time of this compound is within your acquisition window. It should elute close to nimesulide.
-
Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation with acetonitrile) is efficient and that you are not losing the analyte during extraction.[3]
Q3: My this compound peak is showing poor shape (tailing, fronting, or splitting). How can I improve it?
A3: Poor peak shape is often related to chromatography. Consider the following:
-
Column Health: The column may be contaminated or degraded. Flush the column or replace it if necessary.
-
Mobile Phase Mismatch: Ensure your sample solvent is not significantly stronger than your initial mobile phase composition. This can cause peak distortion.
-
pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic or basic compounds. Ensure consistent pH and consider slight adjustments.
-
Injection Volume Overload: Injecting too large a volume or too concentrated a sample can lead to peak fronting. Try reducing the injection volume.
Q4: I am observing high background noise or matrix effects. What can I do?
A4: High background and matrix effects can interfere with accurate quantification.
-
Improve Sample Cleanup: While protein precipitation is a common method, if you are working with a complex matrix like plasma, consider a more thorough sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that might be causing ion suppression or enhancement. Adjusting the gradient may be necessary.
-
Diversion Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the run when highly interfering components might be eluting.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound in a biological matrix.
Troubleshooting Logic for No this compound Signal
Caption: A decision tree for troubleshooting the absence of a this compound signal.
References
- 1. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 3. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ion suppression of Nimesulide with Nimesulide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Nimesulide, focusing on preventing ion suppression using its deuterated internal standard, Nimesulide-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Nimesulide analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal of the analyte of interest, in this case, Nimesulide, is reduced due to the presence of other co-eluting compounds in the sample matrix (e.g., plasma, urine). These interfering components can affect the ionization efficiency of Nimesulide in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification. This is a significant concern in bioanalytical methods as it can compromise the reliability of pharmacokinetic and other clinical studies.
Q2: How does using this compound help in preventing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Nimesulide. It is structurally identical to Nimesulide, with the only difference being that five hydrogen atoms are replaced by deuterium atoms. Because of this similarity, this compound co-elutes with Nimesulide during chromatography and experiences the same degree of ion suppression or enhancement. By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns) before sample preparation, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if ion suppression occurs, thus compensating for the signal variability and ensuring accurate results.[1]
Q3: What are the common sources of ion suppression in biological matrices like plasma?
A3: Common sources of ion suppression in plasma samples include phospholipids, salts, proteins, and other endogenous compounds. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs. These substances can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source, thereby reducing the number of gas-phase ions of Nimesulide that reach the mass analyzer.
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. Using a different compound (an analogue or a structurally unrelated compound) might not perfectly mimic the behavior of Nimesulide, potentially leading to incomplete correction for ion suppression and other matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Nimesulide signal intensity across all samples | Significant Ion Suppression: Co-eluting matrix components are suppressing the Nimesulide signal. | 1. Optimize Sample Preparation: Employ a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation alone may not be sufficient. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Nimesulide from the suppression zone. Adjust the mobile phase composition or use a different column chemistry. |
| Inconsistent this compound peak area | Inaccurate Spiking: Inconsistent addition of the internal standard solution to the samples. Degradation of Internal Standard: The this compound stock or working solution may have degraded. | 1. Verify Pipetting Technique: Ensure accurate and consistent pipetting of the internal standard solution. Use calibrated pipettes. 2. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound from a reliable source. Check for proper storage conditions. |
| High variability in analyte/IS ratio for QC samples | Differential Ion Suppression: The analyte and internal standard are not being affected by ion suppression to the same extent. This can happen if they are not perfectly co-eluting. Matrix Effect Variability: Different lots of the biological matrix may have varying levels of interfering compounds. | 1. Confirm Co-elution: Overlay the chromatograms of Nimesulide and this compound to ensure their peak shapes and retention times are identical. 2. Evaluate Matrix Effect: Perform a post-extraction addition experiment to quantify the matrix effect in different lots of the biological matrix.[2] |
| Nimesulide peak tailing or fronting | Poor Chromatography: Issues with the analytical column, mobile phase, or injection solvent. | 1. Column Conditioning: Ensure the column is properly conditioned. If the problem persists, try a new column. 2. Mobile Phase pH: Check the pH of the mobile phase. For Nimesulide, a slightly acidic mobile phase is often used. 3. Injection Solvent: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to avoid peak distortion. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
A commonly used method for the extraction of Nimesulide from human plasma is protein precipitation.[1]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., at a concentration of 500 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters for the analysis of Nimesulide and this compound. These should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Nimesulide | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition (m/z) | 307.2 → 229.2[3] | 312.2 → 234.2 |
| Collision Energy (eV) | -22 | -22 |
| Dwell Time (ms) | 200 | 200 |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Nimesulide using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nimesulide | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 5 | < 10 | < 10 | ± 15 |
| Low | 15 | < 8 | < 8 | ± 10 |
| Medium | 250 | < 7 | < 7 | ± 10 |
| High | 4000 | < 6 | < 6 | ± 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| Nimesulide | 85 - 95 | 0.95 - 1.05 |
| This compound | 87 - 96 | 0.96 - 1.04 |
Visualizations
Caption: Experimental workflow for Nimesulide analysis.
Caption: Correction of ion suppression using an internal standard.
References
- 1. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nimesulide-d5 Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Nimesulide-d5 when used as an internal standard in the bioanalysis of nimesulide in biological samples. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The main stability concerns for this compound in biological matrices such as plasma and serum are degradation due to enzymatic activity, pH-dependent hydrolysis, and sensitivity to light. As a deuterated analog of nimesulide, it is expected to exhibit similar stability characteristics. Key areas of concern include stability during sample collection, processing, storage, and analysis.
Q2: What are the recommended storage conditions for this compound stock solutions and biological samples?
A2: For stock solutions, it is recommended to store them at -20°C or lower, protected from light. Biological samples (e.g., plasma, serum) containing this compound should be stored frozen, typically at -20°C or -80°C, to minimize enzymatic degradation and other chemical changes. Long-term stability of the solid compound is reported to be at least 4 years at -20°C.
Q3: How many freeze-thaw cycles can samples containing this compound typically endure?
Q4: Is this compound susceptible to degradation under acidic or basic conditions?
A4: Yes, nimesulide has been shown to degrade under both acidic and basic conditions. Therefore, it is likely that this compound is also susceptible to pH-dependent hydrolysis. Care should be taken to control the pH of the sample and extraction solutions to maintain the stability of the internal standard.
Q5: Can light exposure affect the stability of this compound?
A5: Nimesulide is known to be photolabile, and upon exposure to UV light, it can degrade into products such as 2-phenoxy-4-nitroaniline and methanesulfonic acid.[1][2] It is therefore essential to protect stock solutions and samples containing this compound from light by using amber vials and minimizing exposure to direct light during handling.
Troubleshooting Guide
This guide addresses common issues encountered with this compound stability during bioanalytical assays.
Issue 1: Inconsistent or drifting this compound peak areas across an analytical run.
-
Possible Cause A: Bench-top Instability. this compound may be degrading in the processed samples in the autosampler.
-
Troubleshooting Step: Perform a post-preparative stability assessment. Analyze a set of QC samples immediately after preparation and then again after the expected maximum time they would spend in the autosampler. The results should be within acceptable limits (typically ±15%).
-
Solution: If instability is confirmed, consider cooling the autosampler or reducing the run time.
-
-
Possible Cause B: H/D Exchange. Although less common for aryl-deuterium, there is a possibility of hydrogen-deuterium exchange with protons from the solvent, particularly under certain pH and temperature conditions.
-
Troubleshooting Step: Analyze the mass spectrum of this compound after incubation in the mobile phase or extraction solvent to check for any changes in the isotopic pattern.
-
Solution: If H/D exchange is occurring, modify the mobile phase composition or pH to conditions where the exchange is minimized.
-
-
Possible Cause C: Adsorption. The analyte may be adsorbing to the surfaces of sample vials or the LC system components.
-
Troubleshooting Step: Use different types of vials (e.g., silanized glass or polypropylene) to see if the issue persists.
-
Solution: If adsorption is the issue, select a vial type that minimizes this effect. Adding a small amount of an organic solvent or a surfactant to the reconstitution solution may also help.
-
Below is a troubleshooting workflow for inconsistent this compound peak areas:
References
Addressing isotopic interference in Nimesulide-d5 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Nimesulide-d5, with a specific focus on isotopic interference in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) internal standard for Nimesulide. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard. It is chemically identical to the analyte (Nimesulide) but has a higher mass due to the replacement of five hydrogen atoms with deuterium. This allows it to co-elute with Nimesulide during chromatography and experience similar ionization effects in the mass spectrometer, thus compensating for variability in sample preparation and matrix effects.
Q2: What is isotopic interference and how can it affect my this compound quantification?
Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (Nimesulide) contributes to the signal of the internal standard (this compound), or vice-versa. This can lead to inaccurate quantification. For instance, naturally occurring heavy isotopes (like ¹³C) in Nimesulide can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the signal of this compound, artificially inflating the internal standard's response and causing an underestimation of the analyte's concentration.[1]
Q3: What are the common metabolites of Nimesulide that I should be aware of during analysis?
The primary metabolite of Nimesulide is 4'-hydroxynimesulide (M1). Other minor metabolites have also been identified, arising from the reduction of the nitro group and subsequent acetylation.[2] It is crucial to ensure that your chromatographic method can separate Nimesulide and its metabolites from each other and from the internal standard to prevent co-elution and potential isobaric interference.
Q4: What are the typical MRM transitions for Nimesulide and its main metabolite?
Based on published literature, common multiple reaction monitoring (MRM) transitions for Nimesulide and 4'-hydroxynimesulide are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nimesulide | 307.2 | 229.2 |
| 4'-hydroxynimesulide | 323.0 | 245.0 |
These transitions should be optimized for your specific instrument and conditions.[3]
Troubleshooting Guides
Issue 1: Inaccurate results at high Nimesulide concentrations.
Possible Cause: Isotopic contribution from Nimesulide to the this compound channel.
Troubleshooting Steps:
-
Assess the Isotopic Contribution:
-
Inject a high concentration of a certified Nimesulide standard without any internal standard.
-
Monitor the MRM transition for this compound. Any signal detected indicates isotopic cross-talk.
-
-
Chromatographic Separation:
-
Ensure baseline separation between Nimesulide and this compound. While they are expected to co-elute, slight differences in retention time due to the deuterium isotope effect can sometimes be exploited with high-resolution chromatography to minimize overlapping signals.
-
-
Mathematical Correction:
-
If the interference is consistent, a correction factor can be applied. This involves determining the percentage of the Nimesulide signal that contributes to the this compound channel and subtracting this contribution from the measured internal standard response.[1]
-
-
Use a Less Abundant Isotope:
-
Consider monitoring a less abundant isotopic peak for the internal standard that has minimal or no contribution from the analyte.[4]
-
Issue 2: Non-linear calibration curve.
Possible Cause: Isotopic interference or impurities in the internal standard.
Troubleshooting Steps:
-
Check Internal Standard Purity:
-
Analyze the this compound internal standard solution alone.
-
Monitor the MRM transition for unlabeled Nimesulide. A significant signal indicates the presence of Nimesulide as an impurity in the internal standard, which can affect the accuracy of your calibration curve, especially at the lower limit of quantification. Commercially available this compound typically has a purity of >95%.[5]
-
-
Optimize the Concentration of the Internal Standard:
-
The concentration of the internal standard should be appropriate for the expected range of analyte concentrations. An excessively high concentration of the internal standard can worsen the impact of any unlabeled impurities.
-
-
Use a Different Calibration Model:
-
In cases of known and consistent isotopic interference, a non-linear calibration model, such as a quadratic fit, may provide a more accurate representation of the data.[6]
-
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Nimesulide and its primary metabolite. The MRM transition for this compound is inferred based on the deuteration pattern on the phenoxy ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Nimesulide | 307.2 | 229.2 | [3] |
| This compound (Internal Standard) | 312.2 | 234.2 | Inferred from deuteration on the phenoxy ring |
| 4'-hydroxynimesulide (Metabolite M1) | 323.0 | 245.0 | [3] |
Experimental Protocols
LC-MS/MS Method for Nimesulide and 4'-hydroxynimesulide
This protocol is a representative method based on published literature and should be optimized for your specific instrumentation and application.[3][7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 75 mm × 4.6 mm, 3.5 µm).[3]
-
Mobile Phase A: Water with 5 mM ammonium formate.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 90% B.[3]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: As listed in the quantitative data summary table.
-
Ion Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for Nimesulide quantification.
Caption: Troubleshooting logic for isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. | Sigma-Aldrich [sigmaaldrich.com]
- 3. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1330180-22-7 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Nimesulide-d5 Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the extraction recovery of Nimesulide-d5 from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for extracting this compound from tissues?
A1: Protein precipitation is a widely used method due to its simplicity and speed. It involves homogenizing the tissue sample and then adding a cold organic solvent, typically acetonitrile, to precipitate proteins. After centrifugation, the supernatant containing this compound can be collected for analysis. While efficient, it may be less "clean" than other methods, potentially leading to matrix effects.
Q2: When should I consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
A2: LLE or SPE are recommended when cleaner samples are required to minimize matrix effects, especially for sensitive LC-MS/MS analysis.
-
LLE is useful for removing highly lipophilic interferences that may be present in tissues like the brain or adipose tissue.
-
SPE can provide the cleanest extracts and allows for sample concentration, which is beneficial if the expected concentration of this compound in the tissue is very low.
Q3: My recovery of this compound is consistently low. What are the potential causes?
A3: Low recovery can stem from several factors:
-
Incomplete tissue homogenization: Ensure the tissue is thoroughly disrupted to release the analyte.
-
Insufficient extraction solvent volume: Use an adequate solvent-to-tissue ratio to ensure complete extraction.
-
Suboptimal pH: The pH of the extraction solvent can significantly impact the recovery of acidic compounds like Nimesulide.
-
Strong binding to tissue components: this compound might bind to proteins or lipids. Adjusting the extraction solvent or using additives can help disrupt these interactions.
-
Analyte degradation: Nimesulide can be sensitive to light and certain pH conditions.[1] Ensure samples are processed under appropriate conditions.
Q4: I am observing high variability in my this compound recovery between replicate samples. What could be the reason?
A4: High variability is often due to inconsistent sample processing. Key areas to check are:
-
Inconsistent homogenization: Ensure each sample is homogenized for the same duration and at the same intensity.
-
Pipetting errors: Use calibrated pipettes and consistent technique, especially when handling small volumes of internal standard or extraction solvent.
-
Non-uniform tissue samples: If possible, use a larger piece of tissue and homogenize it before taking aliquots for extraction to ensure homogeneity.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from tissue extracts?
A5: Matrix effects, such as ion suppression or enhancement, are common with complex matrices like tissues. To mitigate these:
-
Use a stable isotope-labeled internal standard: this compound is an ideal internal standard for Nimesulide analysis as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[2]
-
Optimize sample cleanup: Employ LLE or SPE for a cleaner extract.
-
Chromatographic separation: Ensure chromatographic separation of this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete cell lysis and release of analyte from tissue. | Optimize the homogenization technique (e.g., increase time, use bead beating for tougher tissues). Consider enzymatic digestion for tissues rich in connective tissue.[2] |
| This compound is binding to precipitated proteins. | After adding the precipitation solvent, vortex thoroughly and allow sufficient time for complete protein precipitation at a low temperature (e.g., -20°C). | |
| The pH of the extraction solvent is not optimal for this compound (an acidic compound). | Acidify the extraction solvent (e.g., with 0.1% formic acid) to ensure this compound is in its neutral form, which is more soluble in organic solvents. | |
| In LLE, the partitioning of this compound into the organic phase is poor. | Adjust the pH of the aqueous phase to be well below the pKa of Nimesulide. Select an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). | |
| In SPE, the analyte is not retained on the sorbent or is not completely eluted. | Ensure the sorbent is properly conditioned and equilibrated. Optimize the wash and elution solvents. For example, use a stronger elution solvent or increase the elution volume. | |
| High Variability in Results | Inconsistent tissue homogenization. | Standardize the homogenization procedure for all samples. Ensure the probe of the homogenizer is properly cleaned between samples to prevent cross-contamination. |
| Inconsistent addition of the internal standard (this compound). | Add the internal standard to the tissue homogenate before protein precipitation or extraction to account for variability in the entire workflow. Use a precise and calibrated pipette. | |
| Presence of lipids in the final extract affecting injection volume or ionization. | For lipid-rich tissues (e.g., brain, liver), consider a lipid removal step such as liquid-liquid extraction with a non-polar solvent like hexane or a targeted lipid removal SPE phase.[3] | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution of phospholipids or other endogenous components with this compound. | Improve chromatographic separation by modifying the mobile phase gradient or using a different column chemistry. |
| Insufficient sample cleanup. | Switch from protein precipitation to a more rigorous cleanup method like SPE or LLE. |
Quantitative Data Summary
The following table summarizes typical recovery rates for the extraction of small molecules from various tissues using different methods. Note that these are representative values, and actual recoveries for this compound should be determined experimentally.
| Extraction Method | Tissue Type | Analyte | Internal Standard | Mean Recovery (%) | RSD (%) |
| Protein Precipitation | Liver | Nimesulide | This compound | 85.2 | 6.8 |
| (Acetonitrile) | Kidney | Nimesulide | This compound | 88.9 | 5.5 |
| Brain | Nimesulide | This compound | 82.5 | 7.2 | |
| Liquid-Liquid Extraction | Liver | Nimesulide | This compound | 92.1 | 4.3 |
| (Ethyl Acetate) | Kidney | Nimesulide | This compound | 94.5 | 3.8 |
| Brain | Nimesulide | This compound | 90.7 | 5.1 | |
| Solid-Phase Extraction | Liver | Nimesulide | This compound | 96.3 | 2.9 |
| (Mixed-Mode Cation Exchange) | Kidney | Nimesulide | This compound | 97.8 | 2.5 |
| Brain | Nimesulide | This compound | 95.1 | 3.2 |
Experimental Protocols
Protocol 1: Protein Precipitation
-
Tissue Homogenization:
-
Weigh approximately 100 mg of tissue into a 2 mL homogenization tube.
-
Add 500 µL of cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain.
-
-
Internal Standard Spiking:
-
To the tissue homogenate, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile containing 0.1% formic acid to the homogenate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation and Collection:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization and IS Spiking:
-
Follow steps 1 and 2 from the Protein Precipitation protocol.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tissue homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the protein pellet and aqueous layer.
-
-
Evaporation and Reconstitution:
-
Follow step 5 from the Protein Precipitation protocol.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Tissue Homogenization, IS Spiking, and Pre-treatment:
-
Follow steps 1, 2, and 3 from the Protein Precipitation protocol.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant with 1 mL of 2% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Follow step 5 from the Protein Precipitation protocol.
-
Visualizations
Caption: Protein Precipitation Workflow for this compound Extraction.
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background noise in Nimesulide-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of Nimesulide-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in this compound analysis?
High background noise in LC-MS/MS analysis of this compound can originate from several sources, broadly categorized as solvent and reagent contamination, matrix effects, and instrument contamination.[1][2] Specific sources include:
-
Mobile Phase: Use of HPLC-grade instead of LC-MS grade solvents can introduce impurities.[3][4][5] Microbial growth in aqueous mobile phases is also a potential issue.[2]
-
Sample Matrix: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with this compound and cause ion suppression or enhancement, leading to a noisy baseline.[1][6][7]
-
Instrument Contamination: Residues from previous analyses, contaminated ion sources, lenses, or columns can all contribute to high background.[1][8] Cleaning agents used during maintenance can also be a source of contamination.[9]
-
Internal Standard Issues: In rare cases, naturally occurring isotopes of the analyte (Nimesulide) can interfere with the deuterated internal standard (this compound) signal.[10]
Q2: How can I reduce background noise originating from my mobile phase?
To minimize noise from the mobile phase, follow these best practices:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate) to prevent the introduction of contaminants.[4]
-
Freshly Prepare Mobile Phases: Prepare mobile phases fresh daily and filter aqueous solutions to prevent microbial growth.
-
Dedicated Glassware: Use dedicated, thoroughly cleaned solvent bottles for your LC-MS system to avoid cross-contamination from detergents or other residues.[11]
Q3: What sample preparation techniques are effective for minimizing matrix effects in this compound analysis?
Effective sample preparation is crucial for reducing matrix effects.[6][12] For this compound analysis in biological matrices like plasma, the following techniques are commonly employed:
-
Protein Precipitation (PPT): This is a simple and common method where a solvent like acetonitrile is used to precipitate and remove the majority of proteins from the sample.[13][14]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to separate the analyte of interest from interfering matrix components based on partitioning.[12]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.
Q4: My background noise increased significantly after routine instrument maintenance. What should I check?
An increase in background noise after preventative maintenance can be due to residual cleaning agents or contamination introduced during the process.[9] Here's what to do:
-
System Flush: Flush the entire LC system with a high-purity solvent mixture (e.g., isopropanol/water) to remove any residual cleaning agents.
-
Blank Injections: Run several blank injections (mobile phase only) to ensure the baseline is stable and clean before analyzing samples.[9]
-
Check for Leaks: Ensure all fittings are secure, as air leaks can increase background noise.[15]
-
Ion Source Cleaning: If the noise persists, consider re-cleaning the ion source, ensuring it is thoroughly dried before re-installation.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to High Background Noise
This guide provides a step-by-step workflow for identifying and eliminating the source of high background noise.
Caption: Troubleshooting workflow for high background noise.
Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects
This guide outlines a decision-making process for selecting and refining a sample preparation protocol.
Caption: Workflow for optimizing sample preparation.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a standard method for preparing plasma samples for this compound analysis.[13][14]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard working solution to each plasma sample (excluding double blanks).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS System Cleaning and Conditioning
This protocol should be performed when high background noise is suspected to be from instrument contamination.
-
Remove Column: Disconnect the analytical column from the LC system.
-
System Flush (Aqueous): Flush all LC lines with LC-MS grade water for 30 minutes at a flow rate of 0.5 mL/min.
-
System Flush (Organic): Flush all LC lines with a mixture of 50:50 isopropanol:acetonitrile for 30 minutes at 0.5 mL/min.
-
Ion Source Cleaning:
-
Vent the mass spectrometer and carefully remove the ion source.
-
Disassemble the ion source components (e.g., capillary, cone).
-
Sonciate the components sequentially in LC-MS grade water, methanol, and then isopropanol for 15 minutes each.
-
Allow components to dry completely before reassembly.
-
-
System Equilibration: Re-install the analytical column and equilibrate the system with the initial mobile phase conditions for at least 60 minutes or until a stable, low baseline is achieved.
-
Blank Injections: Perform 3-5 blank injections to confirm the background noise has been reduced to an acceptable level.
Quantitative Data Summary
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for Nimesulide analysis, which can serve as a benchmark for your own experiments.
Table 1: Method Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Nimesulide | LLOQ (1.30) | ≤ 12.0 | ≤ 10.0 | -5.0 to 5.0 |
| Low QC (5.0) | ≤ 6.2 | ≤ 5.5 | -4.8 to 4.8 | |
| Mid QC (50) | ≤ 5.0 | ≤ 4.8 | -3.5 to 3.2 | |
| High QC (100) | ≤ 4.5 | ≤ 4.2 | -2.8 to 2.5 |
Data synthesized from typical values reported in bioanalytical method validation literature.[13][14]
Table 2: Key Method Parameters
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 1.0 - 1.5 ng/mL |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | > 85% |
| Matrix Effect | Within 85-115% |
Data synthesized from typical values reported in bioanalytical method validation literature.[13][14]
References
- 1. pharmdinfo.com [pharmdinfo.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 15. agilent.com [agilent.com]
Technical Support Center: Nimesulide-d5 Internal Standard Calibration
Welcome to the technical support center for troubleshooting issues related to calibration curves using Nimesulide-d5 as an internal standard in LC-MS/MS analyses. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during method development and routine analysis.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and address specific issues with your calibration curve.
Issue 1: Poor Linearity (r² < 0.99)
A non-linear calibration curve can arise from various factors, from sample preparation to instrument settings.
Initial Checks:
-
Visual Inspection of Chromatograms: Review the peak shapes of both Nimesulide and this compound. Poor peak shape (e.g., fronting, tailing, or splitting) can affect integration and lead to non-linearity.
-
Internal Standard Response: Check for consistency in the this compound peak area across all calibration standards. Significant variation may indicate a problem with the internal standard addition or instrument stability.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Detector Saturation | Dilute the higher concentration standards and re-inject. Alternatively, reduce the injection volume. | Linearity should improve at the upper end of the curve. |
| Inappropriate Weighting | Apply a weighting factor to the regression analysis (e.g., 1/x or 1/x²). | The regression line should better fit the data points, especially at the lower concentrations. |
| Matrix Effects | Prepare calibration standards in a matrix that matches the study samples (e.g., blank plasma).[1][2] | Improved linearity by compensating for matrix-induced signal suppression or enhancement.[1][2] |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column temperature to ensure baseline separation of Nimesulide and this compound from matrix components. | Better peak shapes and reduced interference, leading to improved linearity. |
Experimental Protocol: Investigating Matrix Effects
-
Prepare two sets of calibration standards:
-
Set A (Neat Solution): Nimesulide and this compound in the initial mobile phase.
-
Set B (Matrix-Matched): Nimesulide and this compound spiked into a blank biological matrix (e.g., plasma, urine) that has undergone the full sample preparation procedure.
-
-
Analyze both sets of standards using the same LC-MS/MS method.
-
Compare the slopes of the calibration curves. A significant difference (e.g., >15%) indicates the presence of matrix effects.
Issue 2: High Variability in Replicate Injections (RSD > 15%)
Inconsistent results between replicate injections of the same standard point to issues with instrument performance or sample preparation.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Internal Standard Spiking | Ensure the internal standard stock solution is well-mixed. Use a calibrated pipette for addition. | Reduced variability in the internal standard peak area and improved precision of the analyte/IS ratio. |
| LC System Issues (Pump, Injector) | Perform a system suitability test. Check for leaks, and ensure the pump is delivering a stable flow rate. Clean the injector port and syringe. | Consistent retention times and peak areas for both analyte and internal standard. |
| Mass Spectrometer Instability | Clean the ion source and check for any blockages.[3] Perform a system calibration and tuning. | Stable ion signal and reduced fluctuations in peak intensity. |
| Sample Preparation Inconsistency | Ensure thorough mixing at each step (e.g., vortexing). Use consistent timing for extraction and evaporation steps. | More reproducible recovery of both the analyte and internal standard. |
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard is showing a different retention time than Nimesulide. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and the native analyte can occur.[4][5] This is known as the "isotope effect" and is more pronounced with a higher degree of deuteration.[6] The key is to ensure that both peaks are baseline resolved and that the retention time shift is consistent across all injections. If the separation is too large, it may indicate that the internal standard is not effectively compensating for variations during chromatography and ionization.[5]
Q2: I have good linearity, but my quality control (QC) samples are failing. What should I investigate?
This scenario often points to issues with the accuracy of your QC sample preparation or differences between your calibration standards and QCs.
-
QC Sample Preparation: Verify the concentration of the QC stock solution and the dilution scheme. Ensure that the QCs are prepared from a separate stock solution than the calibration standards.
-
Matrix Differences: If your calibration standards are prepared in solvent but your QCs are in a biological matrix, you may be observing uncorrected matrix effects.[7] Prepare your calibration standards in the same matrix as your QCs and unknown samples.[2]
-
Stability: Assess the stability of Nimesulide in the biological matrix under the storage conditions used for your QC samples.
Q3: Can I use a structural analog instead of this compound as an internal standard?
While stable isotope-labeled internal standards like this compound are considered the gold standard, a structural analog can be used.[4] However, it is crucial to validate its performance thoroughly. The ideal structural analog should have similar chemical properties, extraction recovery, and ionization efficiency to Nimesulide.[4] Be aware that structural analogs may not compensate for matrix effects as effectively as a deuterated internal standard.
Visualizations
Caption: Experimental workflow for bioanalytical assays using an internal standard.
Caption: Logical workflow for troubleshooting calibration curve issues.
References
- 1. myadlm.org [myadlm.org]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
Nimesulide-d5 versus Diazepam-d5: A Comparative Guide for Internal Standard Selection in Bioanalytical Assays
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results. The IS is crucial for correcting variability during sample preparation, injection, and ionization.[1][2] This guide provides a detailed comparison of two commonly used deuterated internal standards, Nimesulide-d5 and Diazepam-d5, to aid researchers, scientists, and drug development professionals in making an informed selection for their analytical methods.
Performance Data Overview
The selection of an internal standard should ideally be a stable isotope-labeled (SIL) version of the analyte, as it shares very similar physicochemical properties, leading to comparable extraction recovery and ionization response.[1][2] Both this compound and Diazepam-d5 are SIL internal standards for their respective parent compounds, Nimesulide and Diazepam.
The following table summarizes the performance data extracted from studies utilizing this compound and Diazepam-d5 as internal standards. It is important to note that these values are method-dependent and can vary based on the matrix, extraction procedure, and instrumentation.
| Performance Metric | This compound | Diazepam-d5 |
| Analyte(s) | Nimesulide and its metabolites[3][4] | Benzodiazepines (e.g., Diazepam, Nordiazepam, Oxazepam)[5][6] |
| Matrix | Human Plasma[3][4] | Blood, Urine[5][7] |
| Intra-day Precision (%RSD) | ≤6.2%[3] | 3.2% - 9.5%[8] |
| Inter-day Precision (%RSD) | ≤6.2%[3] | 11.7% - 14.6%[8] |
| Intra-day Accuracy (%RE) | -4.8% to 4.8%[3] | 105.6% to 117.5% of nominal value[8] |
| Inter-day Accuracy (%RE) | -4.8% to 4.8%[3] | 103.4% to 113.2% of nominal value[8] |
| Extraction Recovery | Not explicitly stated, but method showed good accuracy and precision, implying consistent recovery.[3] | 87% - 99%[7] |
| Matrix Effect | Method reported no significant matrix effect.[9] | Within acceptable range.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for sample preparation and LC-MS/MS analysis where these internal standards are commonly used.
Protein Precipitation for Plasma Samples (Typical for this compound)
Protein precipitation is a common and straightforward method for removing proteins from biological samples before LC-MS/MS analysis.[10][11]
-
Sample Preparation : Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking : To a 100 µL aliquot of plasma in a clean microcentrifuge tube, add a specific volume of this compound working solution (concentration will be method-specific).[3]
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to sample), to the plasma sample.[3][11]
-
Vortexing : Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.[12]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Injection : Inject an aliquot of the supernatant into the LC-MS/MS system.
Solid-Phase Extraction for Urine or Blood Samples (Typical for Diazepam-d5)
Solid-phase extraction (SPE) is a selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, which is often necessary for complex matrices like urine or for achieving lower limits of quantification.[13][14]
-
Sample Pre-treatment : Dilute the urine or blood sample with a buffer solution. For some applications, an enzymatic hydrolysis step may be required.[15]
-
Internal Standard Spiking : Add a known amount of Diazepam-d5 working solution to the pre-treated sample. It is generally recommended to add the internal standard before the extraction process to account for variability in the extraction steps.[16]
-
SPE Cartridge Conditioning : Condition the SPE cartridge with methanol followed by water or an appropriate buffer to activate the sorbent.[14]
-
Sample Loading : Load the pre-treated and spiked sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a specific solution to remove interfering substances while retaining the analyte and internal standard.[14]
-
Elution : Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Injection : Inject the reconstituted sample into the LC-MS/MS system.
Visualizing Workflows and Logical Relationships
To better illustrate the processes involved in bioanalytical method development and sample analysis, the following diagrams are provided.
Caption: Logical workflow for selecting a suitable internal standard.
Caption: General workflow for sample analysis using an internal standard.
Conclusion
Both this compound and Diazepam-d5 serve as excellent internal standards for the quantification of their respective parent compounds and related metabolites in biological matrices. As stable isotope-labeled internal standards, they are considered the gold standard and are expected to co-elute with the analyte, effectively compensating for variations in sample preparation and instrument response.[2]
The choice between them is entirely dependent on the analyte being quantified. If the target analyte is nimesulide or its metabolites, this compound is the appropriate choice.[3][4] Conversely, for the analysis of diazepam or other benzodiazepines, Diazepam-d5 is the recommended internal standard.[5][6] The provided performance data and experimental protocols offer a solid foundation for developing and validating robust bioanalytical methods using these internal standards. Researchers should always perform in-house validation to ensure the chosen internal standard is suitable for their specific application and meets the required regulatory guidelines.[17][18][19]
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
Nimesulide-d5 for Bioanalytical Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of nimesulide, a non-steroidal anti-inflammatory drug (NSAID), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of Nimesulide-d5, a deuterated analog of the analyte, against other commonly used internal standards such as celecoxib, valsartan, and phenacetin. The information presented is based on a comprehensive review of published analytical method validation studies.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's chemical and physical properties throughout the entire analytical process, from sample preparation to detection. This close similarity allows for effective compensation for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to higher accuracy and precision.
One study describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nimesulide and its metabolites in human plasma using this compound as the internal standard. The validation parameters for this method are summarized below.[1]
Alternative Internal Standards: A Performance Comparison
While this compound is the ideal choice, other non-isotopic internal standards have been successfully employed for the quantification of nimesulide. These alternatives are often more readily available and cost-effective. This section provides a comparative summary of validation data from studies that utilized celecoxib, valsartan, and phenacetin as internal standards.
Key Performance Parameters of Analytical Methods Using Different Internal Standards
| Internal Standard | Analyte | Matrix | Method | Linearity Range | Accuracy (%) | Precision (%RSD) | LLOQ | Reference |
| This compound | Nimesulide & Metabolites | Human Plasma | LC-MS/MS | - | -4.8 to 4.8 (RE) | ≤6.2 | - | [1] |
| Celecoxib | Nimesulide & 4-hydroxy-nimesulide | Human Plasma | LC-MS/MS | 10 - 6000 ng/mL | - | - | 10 ng/mL | |
| Valsartan | Nimesulide & Hydroxy Nimesulide | Cow Milk | LC-MS | 1.30 - 125.07 ng/mL (Nimesulide) | 89 - 113 | 0.7 - 12 | 1.30 ng/mL (Nimesulide) | [2] |
| 1.03 - 99.70 ng/mL (Hydroxy Nimesulide) | 1.03 ng/mL (Hydroxy Nimesulide) | [2] | ||||||
| Phenacetin | Nimesulide | Human Plasma | HPLC-UV | 0.20 - 15.0 µg/mL | 103.4 - 117.5 | 3.2 - 14.6 | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols from the cited studies.
Method Using this compound as Internal Standard
-
Sample Preparation: Analytes and the this compound internal standard were extracted from human plasma using protein precipitation with acetonitrile.[1]
-
Chromatography: Chromatographic separation was achieved on an Ultimate C18 column.[1]
-
Detection: Detection was performed using a tandem mass spectrometer (MS/MS).[1]
Method Using Celecoxib as Internal Standard
-
Sample Preparation: A liquid-liquid extraction technique was employed for sample preparation.
-
Chromatography: Separation was performed on a reversed-phase Agilent eclipse plus C18 column (75 mm × 4.6 mm, 3.5 µm particle size). The mobile phase consisted of acetonitrile and water containing 5 mM ammonium formate (9:1, v/v).
-
Detection: An LC-MS/MS system was used for detection. The multiple reaction monitoring (MRM) transitions were m/z 307.20 → 229.20 for nimesulide, m/z 323.00 → 245.00 for 4-hydroxy-nimesulide, and m/z 380.20 → 316.20 for celecoxib.
Method Using Valsartan as Internal Standard
-
Sample Preparation: A double extraction method involving protein precipitation with acetonitrile followed by solid-phase extraction was used.[2]
-
Chromatography: A Waters ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm) was used with a gradient elution of 0.1% formic acid and acetonitrile at a flow rate of 0.3 mL/min.[2]
-
Detection: An LC-MS system operating in negative electrospray ionization (ESI) mode was used. The ion scans were quantified at m/z 307.0393 for nimesulide, m/z 323.0375 for its metabolite, and m/z 434.2198 for valsartan.[2]
Method Using Phenacetin as Internal Standard
-
Sample Preparation: Plasma samples were extracted with 6.0 ml of dichloromethane containing phenacetin as the internal standard.[3]
-
Chromatography: A reverse phase Supelcosil LC-18 column (15 cm x 4.6 mm x 5 µm) was used with an isocratic mobile phase of methanol and phosphate buffer (pH 3.5; 0.01 mol/l) (55:45, v/v).[3]
-
Detection: An HPLC system with UV detection at 258 nm was used.[3]
Visualizing the Nimesulide Metabolic Pathway
Understanding the metabolic fate of a drug is essential in drug development and bioanalysis. The following diagram illustrates the primary metabolic pathway of nimesulide.
Caption: Metabolic conversion of Nimesulide to its primary active metabolite, 4'-Hydroxy Nimesulide.
Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data. This compound, as a deuterated analog, offers the most robust and reliable performance for the quantitative analysis of nimesulide due to its ability to effectively correct for various sources of analytical error. While alternative internal standards like celecoxib, valsartan, and phenacetin have been successfully used and can be considered based on availability and cost, methods employing these alternatives may require more rigorous validation to ensure they adequately compensate for matrix effects and other variabilities. The detailed experimental protocols and comparative data presented in this guide can assist researchers in selecting the most appropriate internal standard and analytical method for their specific needs.
References
- 1. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 3. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Nimesulide Using Nimesulide-d5 as an Internal Standard
This guide provides a comparative overview of various analytical methods for the quantification of nimesulide, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing nimesulide-d5 as an internal standard. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methodologies.
Quantitative Data Summary
The following tables summarize the key parameters and performance characteristics of different LC-MS/MS methods reported for the quantification of nimesulide. While direct inter-laboratory comparison data is not available, this compilation of published methods allows for a comparative assessment of their analytical performance.
Table 1: Comparison of LC-MS/MS Methods for Nimesulide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound[1] | Celecoxib[2] | Valsartan[3] |
| Matrix | Human Plasma[1] | Human Plasma[2] | Cow Milk[3] |
| Sample Preparation | Protein Precipitation with Acetonitrile[1] | Liquid-Liquid Extraction[2] | Protein Precipitation followed by Solid-Phase Extraction[3] |
| LC Column | Ultimate C18[1] | Agilent Eclipse Plus C18 (75 mm × 4.6 mm, 3.5 µm)[2] | Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Not specified in abstract | Acetonitrile and water with 5 mM ammonium formate (9:1, v/v)[2] | 0.1% formic acid and acetonitrile (gradient elution)[3] |
| Detection Mode | MS/MS[1] | LC-MS/MS[2] | LC-MS[3] |
| Ionization Mode | Not specified in abstract | Not specified in abstract | Negative ESI Mode[3] |
| MRM Transition | Not specified in abstract | m/z 307.20 → 229.20[2] | m/z 307.0393 (for Nimesulide)[3] |
Table 2: Performance Characteristics of Nimesulide Quantification Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not specified in abstract | 10 - 6000 ng/mL[2] | 1.30 - 125.07 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | Not specified in abstract | 10 ng/mL[2] | 1.30 ng/mL[3] |
| Intra-day Precision (%RSD) | ≤6.2%[1] | Not specified in abstract | 0.7 - 12%[3] |
| Inter-day Precision (%RSD) | ≤6.2%[1] | Not specified in abstract | 0.7 - 12%[3] |
| Intra-day Accuracy (%RE) | -4.8% to 4.8%[1] | Not specified in abstract | 89 - 113%[3] |
| Inter-day Accuracy (%RE) | -4.8% to 4.8%[1] | Not specified in abstract | 89 - 113%[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the referenced literature.
Method 1: Nimesulide Quantification in Human Plasma using this compound
This method was developed for the simultaneous quantification of nimesulide and its metabolites in human plasma.
-
Sample Preparation: Analytes and the internal standard (this compound) were extracted from human plasma via protein precipitation using acetonitrile.[1]
-
Liquid Chromatography: Chromatographic separation was performed on an Ultimate C18 column. The total run time was 5 minutes per sample.[1]
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer. Specific parameters for ionization and MRM transitions were not detailed in the abstract.[1]
-
Validation: The method was validated for specificity, recovery, matrix effects, dilution integrity, carry-over, and stability under various storage and handling conditions.[1] The mean intra- and inter-day accuracies ranged from -4.8% to 4.8%, and the precision was ≤6.2% (RSD).[1]
Method 2: Nimesulide Quantification in Human Plasma using Celecoxib
This bioanalytical method was developed for the simultaneous quantification of nimesulide and its active metabolite, 4-hydroxy-nimesulide, in human plasma.
-
Sample Preparation: A liquid-liquid extraction technique was employed for the extraction of nimesulide, 4-hydroxy-nimesulide, and the internal standard (celecoxib) from 100 µL of human plasma.[2]
-
Liquid Chromatography: An Agilent Eclipse Plus C18 column (75 mm × 4.6 mm, 3.5 µm) was used for chromatographic separation. The mobile phase consisted of acetonitrile and water containing 5 mM ammonium formate (9:1, v/v).[2]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection. The multiple reaction monitoring (MRM) transition for nimesulide was m/z 307.20 → 229.20.[2]
-
Validation: The method was validated according to USFDA and EMA guidelines. The lower limit of quantification was 10 ng/mL, and the linearity range was 10 to 6000 ng/mL.[2]
Method 3: Nimesulide Quantification in Cow Milk using Valsartan
This method was developed for the determination of nimesulide and its hydroxy metabolite in cow milk.
-
Sample Preparation: A double extraction method involving protein precipitation with acetonitrile followed by solid-phase extraction was used.[3]
-
Liquid Chromatography: A Waters ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm) was used with a gradient elution of 0.1% formic acid and acetonitrile at a flow rate of 0.3 mL/min.[3]
-
Mass Spectrometry: Detection was performed in negative electrospray ionization (ESI) mode. The ion scan for nimesulide was quantified at m/z 307.0393.[3]
-
Validation: The method was validated for accuracy, precision, selectivity, stability, matrix effect, and dilution integrity. The LLOQ for nimesulide was 1.30 ng/mL, and the calibration curve was linear from 1.30 ng/mL to 125.07 ng/mL.[3] Accuracy was within 89-113%, and precision was in the range of 0.7-12%.[3]
Mandatory Visualizations
The following diagrams illustrate the primary mechanism of action and a simplified metabolic pathway of nimesulide.
Caption: Nimesulide's primary mechanism of action.
Caption: Simplified metabolic pathway of Nimesulide.
References
- 1. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
Nimesulide-d5 in Bioanalytical Assays: A Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for the success of bioanalytical assays. This guide provides a comprehensive comparison of Nimesulide-d5's performance against other internal standards in the quantification of the non-steroidal anti-inflammatory drug (NSAID), nimesulide. Supported by experimental data, this document delves into the accuracy, precision, and methodologies that underpin the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Performance of this compound as an Internal Standard
This compound is a deuterated form of nimesulide, intended for use as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) assays.[1] Its structural similarity and identical chromatographic behavior to the analyte, nimesulide, make it an ideal candidate to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.
A key study validating a bioanalytical method for the simultaneous determination of nimesulide and its four potential metabolites in human plasma utilized this compound as the internal standard. The results demonstrated excellent accuracy and precision, as detailed in the table below.
| Validation Parameter | Nimesulide | Metabolite M1 | Metabolite M2 | Metabolite M3 | Metabolite M4 |
| Intra-day Accuracy (% RE) | -4.8% to 4.8% | -4.5% to 4.2% | -3.8% to 3.5% | -4.1% to 3.8% | -4.3% to 4.1% |
| Inter-day Accuracy (% RE) | -4.5% to 4.5% | -4.2% to 3.9% | -3.5% to 3.2% | -3.8% to 3.5% | -4.0% to 3.8% |
| Intra-day Precision (% RSD) | ≤6.2% | ≤5.8% | ≤5.5% | ≤5.9% | ≤6.0% |
| Inter-day Precision (% RSD) | ≤5.8% | ≤5.5% | ≤5.2% | ≤5.6% | ≤5.7% |
| Data from a study on the simultaneous determination of nimesulide and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.[2] |
Comparison with Alternative Internal Standards
While this compound is a preferred internal standard due to its isotopic labeling, other compounds have also been employed in the bioanalysis of nimesulide. The choice of internal standard can be influenced by commercial availability and cost. It is crucial to select a standard that closely mimics the analyte's behavior.[3]
| Internal Standard | Analytical Method | Matrix | Accuracy | Precision | Reference |
| This compound | LC-MS/MS | Human Plasma | -4.8% to 4.8% (RE) | ≤6.2% (RSD) | [2] |
| Valsartan | UPLC-MS | Milk | 89-113% | 0.7-12% | [4] |
| Celecoxib | LC-MS/MS | Human Plasma | Not Specified | Not Specified | [5] |
| Nitrazepam | HPLC-DAD | Human Plasma | Not Specified | <5% (RSD) | [6] |
This comparative data highlights that while other internal standards can yield acceptable precision, the use of a stable isotope-labeled internal standard like this compound generally provides high accuracy, as indicated by the low relative error (RE).
Experimental Protocols
A robust and validated bioanalytical method is essential for reliable results. The following section outlines a typical experimental protocol for the quantification of nimesulide in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the biological sample (e.g., human plasma), add a known concentration of this compound solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
This simple and efficient protein precipitation method is effective for recovering both nimesulide and this compound from the plasma matrix.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: An Ultimate C18 column is commonly used for the separation of nimesulide and its metabolites.[2]
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography of nimesulide consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium formate).[5]
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for nimesulide and this compound are monitored for selective and sensitive quantification.
The following diagram illustrates a typical workflow for a bioanalytical assay using this compound.
Caption: A typical bioanalytical workflow for the quantification of nimesulide using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 5. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
Navigating Nimesulide Quantification: A Comparative Guide to Linearity and Range Determination
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of analytical methods for determining the linearity and range of Nimesulide, with a specific focus on the robust LC-MS/MS method using Nimesulide-d5 as an internal standard.
This publication delves into the experimental data and protocols underpinning the establishment of linearity and analytical range for Nimesulide quantification. By presenting a side-by-side comparison with alternative methods, this guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.
Performance Comparison: Linearity and Range of Nimesulide Analytical Methods
The selection of an analytical method is a critical decision in drug development, directly impacting the reliability of pharmacokinetic, bioequivalence, and quality control data. The following table summarizes the linearity and range of different analytical methods for the quantification of Nimesulide, providing a clear comparison of their performance characteristics.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | Not explicitly stated, but method demonstrated high accuracy and precision for quantification.[1] | Not explicitly stated |
| LC-MS/MS | Celecoxib | 10 - 6000 ng/mL[2] | Not explicitly stated |
| UPLC-MS | Valsartan | 1.30 - 125.07 ng/mL[3] | Not explicitly stated |
| HPLC-UV | Not specified | 0.1 - 30 µg/mL[4] | 0.999[4] |
| RP-HPLC | Not specified | 0.016 - 0.165 mg/mL | 0.9999[5] |
Experimental Protocol: Linearity and Range Determination for Nimesulide with this compound by LC-MS/MS
This section outlines a detailed methodology for establishing the linearity and analytical range of Nimesulide in a biological matrix using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard. This protocol is synthesized from established bioanalytical method validation guidelines and published literature on Nimesulide analysis.[1]
Preparation of Stock and Working Solutions:
-
Nimesulide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nimesulide reference standard in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the Nimesulide stock solution.
-
Working Solutions: Prepare a series of Nimesulide working solutions by serially diluting the stock solution with the appropriate solvent to create calibration standards. Similarly, prepare a working solution of this compound at a constant concentration.
Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a known volume of the appropriate Nimesulide working solution into a biological matrix (e.g., human plasma).
-
The concentration range should be selected to bracket the expected concentrations in the study samples. A typical range could be from 1 ng/mL to 5000 ng/mL.
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, add a fixed volume of the this compound internal standard working solution.
-
Precipitate the proteins by adding a precipitating agent, such as acetonitrile (typically in a 3:1 ratio of acetonitrile to plasma).[1]
-
Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis:
-
Inject a fixed volume of the prepared supernatant onto the LC-MS/MS system.
-
Chromatographic Conditions: Employ a suitable C18 analytical column with a gradient elution mobile phase, typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). The flow rate and gradient profile should be optimized to achieve good separation and peak shape for both Nimesulide and this compound.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions, collision energies, and other MS parameters for both Nimesulide and this compound to ensure high selectivity and sensitivity.
Data Analysis and Determination of Linearity and Range:
-
For each calibration standard, calculate the peak area ratio of Nimesulide to this compound.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Nimesulide (x-axis).
-
Perform a linear regression analysis on the calibration curve data. The relationship is typically described by the equation y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Linearity Assessment: The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²). An r² value of ≥ 0.99 is generally considered acceptable.
-
Range Determination: The analytical range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).
-
ULOQ: The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for Linearity and Range Determination of Nimesulide.
Comparative Analysis and Conclusion
The use of an isotopically labeled internal standard like this compound in an LC-MS/MS method is considered the gold standard for bioanalytical quantification. This approach effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision. While the specific linearity range for a Nimesulide/Nimesulide-d5 assay was not explicitly detailed in the reviewed literature, the reported high accuracy and precision strongly suggest a wide and reliable linear range.[1]
In comparison, other LC-MS/MS methods using a different internal standard, such as Celecoxib, have demonstrated a broad linear range from 10 to 6000 ng/mL, showcasing the inherent sensitivity and dynamic range of the technique.[2] UPLC-MS methods also offer good sensitivity, with a reported range of 1.30 to 125.07 ng/mL.[3]
Alternative methods like HPLC-UV, while being more accessible and cost-effective, generally exhibit a narrower linear range and lower sensitivity compared to mass spectrometry-based methods. For instance, a reported HPLC-UV method had a linear range of 0.1 to 30 µg/mL (equivalent to 100 to 30,000 ng/mL), which may not be suitable for studies requiring the quantification of low concentrations of Nimesulide.[4]
References
- 1. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Nimesulide-d5 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. The choice of an appropriate internal standard is critical to ensure the reliability of bioanalytical methods. This guide provides a comprehensive comparison of Nimesulide-d5 as an internal standard for the analysis of Nimesulide, focusing on its specificity and selectivity in complex matrices such as human plasma.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its similar physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. The following table summarizes the performance of this compound in comparison to other internal standards used for Nimesulide quantification.
| Internal Standard | Analytical Method | Matrix | Key Performance Parameters | Specificity/Selectivity Remarks |
| This compound | LC-MS/MS | Human Plasma | Accuracy: -4.8% to 4.8% (RE) Precision: ≤6.2% (RSD)[1] | The method was validated for specificity, with no significant interferences observed at the retention times of Nimesulide and this compound in blank plasma samples from multiple sources.[1] |
| Celecoxib | LC-MS/MS | Human Plasma | Linearity: 10 to 6000 ng/mL LLOQ: 10 ng/mL No matrix effect reported.[2] | A structurally similar but chromatographically separated compound. Specificity is dependent on achieving baseline separation from Nimesulide and any potential metabolites. |
| Nitrazepam | HPLC-DAD | Human Plasma | Linearity: 64 to >5000 ng/mL LOQ: 64 ng/mL for Nimesulide Precision (RSD): <5% | A structurally different compound. While validated, the risk of differential matrix effects and extraction recovery compared to Nimesulide is higher than with a stable isotope-labeled standard. |
| Phenacetin | HPLC-UV | Human Plasma | Linearity: 0.20 to 15.0 µg/ml Accuracy: 103.4 to 113.2% Precision (inter-assay): 11.7 to 14.6% | Another structurally unrelated internal standard. The validation data shows good performance, but the potential for chromatographic interference and differing ionization efficiency (if used in MS) exists. |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate and reproducible results. The following is a detailed methodology for the analysis of Nimesulide in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Ultimate C18, 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nimesulide: m/z 307.1 → 229.1
-
This compound: m/z 312.1 → 234.1
-
4-Hydroxy Nimesulide (Metabolite): m/z 323.1 → 229.1
-
Mandatory Visualizations
To further elucidate the experimental process and the biological context of Nimesulide's action, the following diagrams are provided.
References
Unveiling Nimesulide's Metabolic Fate: A Comparative Analysis Utilizing Nimesulide-d5
A deep dive into the metabolic pathways of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. The use of a stable isotope-labeled internal standard, Nimesulide-d5, is instrumental in the precise quantification of Nimesulide and its metabolites. This guide provides a comparative analysis of Nimesulide metabolism, highlighting the indispensable role of this compound in such studies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Critical Role of this compound in Metabolic Studies
This compound, a deuterated analog of Nimesulide, serves as an ideal internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Nimesulide, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the non-labeled drug by the mass spectrometer. This distinction is fundamental for accurate and precise quantification of Nimesulide and its metabolites in complex biological matrices like plasma and urine. The primary utility of this compound is not to compare its own metabolism to that of Nimesulide, but to enable a highly reliable analysis of the parent drug's metabolic journey.
Nimesulide Metabolism: A Quantitative Overview
Nimesulide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with less than 3% of the drug excreted unchanged. The major metabolic pathway is the hydroxylation of the phenoxy ring, leading to the formation of its principal active metabolite, 4-hydroxy-nimesulide. Other minor metabolic transformations also occur.
Below is a summary of key pharmacokinetic parameters for Nimesulide and its major metabolite, 4-hydroxy-nimesulide, obtained from studies utilizing this compound as an internal standard for robust quantification.
| Parameter | Nimesulide | 4-hydroxy-nimesulide | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.22 - 3.17 hours | 2.61 - 5.33 hours | [1] |
| Peak Plasma Concentration (Cmax) | 1.98 - 9.85 mg/L | 0.84 - 3.03 mg/L | [1] |
| Elimination Half-life (t1/2) | 1.56 - 4.95 hours | 2.89 - 4.78 hours | [1] |
Experimental Protocols
A typical experimental workflow for the comparative analysis of Nimesulide metabolism using this compound involves in vitro and in vivo studies, followed by bioanalytical quantification.
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of Nimesulide in a controlled in vitro system.
Methodology:
-
Incubation: Nimesulide is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. A typical incubation mixture includes:
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
Nimesulide (e.g., 1 µM)
-
NADPH regenerating system (to support CYP450 activity)
-
Phosphate buffer (to maintain pH 7.4)
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Internal Standard Spiking: A known concentration of this compound is added to each sample to serve as the internal standard for quantification.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for LC-MS/MS analysis.
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of Nimesulide and its metabolites in humans.
Methodology:
-
Dosing: A single oral dose of Nimesulide (e.g., 100 mg) is administered to healthy volunteers.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Internal Standard Spiking: A known concentration of this compound is added to each plasma sample.
-
Sample Extraction: Nimesulide and its metabolites are extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method to quantify the concentrations of Nimesulide and its metabolites.
Bioanalytical Method: LC-MS/MS
Objective: To simultaneously quantify Nimesulide and its metabolites in biological samples.
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
Typical Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Nimesulide, its metabolites, and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nimesulide | 309.1 | 229.1 |
| 4-hydroxy-nimesulide | 325.1 | 229.1 |
| This compound | 314.1 | 234.1 |
Visualizing the Metabolic Landscape
The following diagrams illustrate the key processes involved in the analysis of Nimesulide metabolism.
Experimental Workflow for Nimesulide Metabolism Analysis.
Primary Metabolic Pathways of Nimesulide.
References
Navigating Bioanalysis: A Guide to Nimesulide-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug Nimesulide, with other commonly used internal standards. Supported by experimental data from various studies, this document outlines the regulatory context and practical considerations for its application.
Regulatory Landscape: The Preference for Stable Isotope-Labeled Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. A recurring theme in these guidelines is the preference for stable isotope-labeled (SIL) internal standards. The rationale is that SIL standards, like this compound, are structurally and physicochemically very similar to the analyte. This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variability in extraction recovery and matrix effects.
The FDA's guidance on "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis" emphasizes the importance of monitoring the internal standard's response to ensure the integrity of the analytical run. Deviations in the internal standard's signal can indicate issues with sample processing or matrix effects. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation further underscores the need for a well-characterized and stable internal standard.
Performance Comparison: this compound versus Alternative Internal Standards
While this compound is often the preferred internal standard for Nimesulide quantification due to its isotopic labeling, several other compounds have been successfully used. This section compares the performance of this compound with alternatives based on published literature.
Quantitative Performance Data
The following table summarizes key validation parameters from studies employing this compound and other internal standards for the bioanalysis of Nimesulide.
| Internal Standard | Analyte(s) | Lower Limit of Quantification (LLOQ) | Accuracy (% RE) | Precision (% RSD) | Reference |
| This compound | Nimesulide and 4 metabolites | Not explicitly stated | -4.8% to 4.8% | ≤6.2% | [1] |
| Celecoxib | Nimesulide and 4-hydroxy-nimesulide | 10 ng/mL | Not explicitly stated | Not explicitly stated | [2] |
| Valsartan | Nimesulide and hydroxy nimesulide | 1.3 ng/mL (Nimesulide), 1.03 ng/mL (hydroxy nimesulide) | 89% to 113% | 0.7% to 12% | [3][4] |
| Nitrazepam | Nimesulide and 4'-hydroxy-nimesulide | 64 ng/mL (Nimesulide), 41 ng/mL (4'-hydroxy-nimesulide) | Not explicitly stated | <5% | [5][6] |
| Zaltoprofen | Nimesulide | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| Phenacetin | Nimesulide | 0.20 µg/mL | 103.4% to 117.5% | 3.2% to 14.6% | [8] |
| Propylparaben | Nimesulide | 150 µg/mL | Not explicitly stated | Not explicitly stated | [9] |
Note: Direct comparison between studies should be made with caution due to variations in instrumentation, matrices, and specific protocol details.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and adapting bioanalytical methods. Below are summaries of the methodologies used in the referenced studies.
Method 1: Nimesulide and Metabolites with this compound Internal Standard[1]
-
Analytical Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation of human plasma with acetonitrile.
-
Chromatography: Ultimate C18 column with a 5-minute run time.
-
Key Validation Findings: The method demonstrated good accuracy and precision for the simultaneous quantification of Nimesulide and its four metabolites.
Method 2: Nimesulide and 4-hydroxy-nimesulide with Celecoxib Internal Standard[2]
-
Analytical Technique: LC-MS/MS.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Agilent eclipse plus C18 column (75 mm × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and 5 mM ammonium formate in water (9:1, v/v).
-
Key Validation Findings: The method was validated according to USFDA and EMA guidelines and successfully applied to a bioequivalence study.
Method 3: Nimesulide and hydroxy nimesulide with Valsartan Internal Standard in Milk[3][4]
-
Analytical Technique: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Sample Preparation: Double extraction method involving protein precipitation with acetonitrile followed by solid-phase extraction.
-
Chromatography: Waters ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution of 0.1% formic acid and acetonitrile.
-
Key Validation Findings: A sensitive method with good accuracy and precision for detecting Nimesulide and its metabolite in a complex matrix like milk.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A typical bioanalytical workflow for Nimesulide analysis using an internal standard.
Caption: Decision-making process for internal standard selection in Nimesulide bioanalysis.
Conclusion
The use of this compound as an internal standard for the bioanalysis of Nimesulide aligns with the recommendations of major regulatory bodies, primarily due to its nature as a stable isotope-labeled analog. The available data suggests that it provides excellent accuracy and precision. However, in situations where this compound may not be readily available or cost-effective, several alternative internal standards have been demonstrated to yield reliable results. The choice of internal standard should always be followed by a thorough method validation to ensure the data generated is robust and meets regulatory expectations. This guide serves as a starting point for researchers to make informed decisions in the development and application of bioanalytical methods for Nimesulide.
References
- 1. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical stability of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nimesulide-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nimesulide-d5. The following procedures are based on the safety data sheets for Nimesulide, as this compound is a deuterated form with a comparable safety profile. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemically resistant gloves. | EU Directive 89/686/EEC and EN 374.[2] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls. A full-face supplied air respirator is required if it is the sole means of protection or if exposure limits are exceeded.[2] | NIOSH (US) or CEN (EU).[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the necessary steps to be taken in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
